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Foundational

mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- Introduction The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Introduction

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2] This guide focuses on a specific, yet sparsely studied, derivative: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- . The introduction of a hydroxyl group at the 4-position of the benzisoxazolone ring presents intriguing possibilities for novel biological activity, potentially through new receptor interactions, altered metabolic stability, or antioxidant effects.

Given the limited direct experimental data available for this specific molecule, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to be a roadmap for the systematic in vitro investigation of its mechanism of action. By leveraging the extensive knowledge base of structurally related benzisoxazole analogs, we will postulate potential mechanisms and provide a robust experimental framework to validate these hypotheses. This guide is structured to empower researchers to move from initial hypothesis to detailed mechanistic understanding.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

The known bioactivities of the benzisoxazole family allow us to formulate several primary hypotheses for the mechanism of action of the 4-hydroxy derivative. The hydroxyl group is a key feature, as it can act as a hydrogen bond donor and acceptor, potentially altering receptor binding affinity and selectivity compared to its non-hydroxylated parent compound.

Neuroreceptor Modulation (Antipsychotic Potential)

The most prominent activity of benzisoxazole derivatives is their modulation of central nervous system receptors. Marketed atypical antipsychotics such as Risperidone, Paliperidone, and Iloperidone are all based on a 3-substituted-1,2-benzisoxazole core.[3]

  • Causality of Experimental Choice: The primary mechanism for these drugs is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The balance of D2/5-HT2A blockade is critical for achieving antipsychotic efficacy while minimizing extrapyramidal side effects.[3] It is therefore a primary hypothesis that 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- may interact with these or other neuroreceptors. The 4-hydroxy group could potentially enhance binding affinity or alter the selectivity profile.

  • Proposed Primary In Vitro Assay: A competitive radioligand binding assay panel is the gold standard for initial screening. This will determine the affinity (Ki) of the compound for a wide range of neuroreceptors, with a primary focus on D2 and 5-HT2A.

Enzyme Inhibition

The benzisoxazole scaffold has been identified as an effective inhibitor of several enzyme classes.

  • Monoamine Oxidase (MAO) Inhibition: Structural isomers, the 2,1-benzisoxazoles, have been shown to be potent and specific inhibitors of MAO-B.[5][6] MAO-B inhibitors are used in the treatment of Parkinson's disease.[5] The electronic properties of the benzisoxazole ring system are suitable for interacting with the flavin cofactor of MAO enzymes.

  • Cholinesterase (AChE/BChE) Inhibition: Related benzoxazole derivatives are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7]

  • Causality of Experimental Choice: Given the structural precedents, screening against these enzyme families is a logical step. The 4-hydroxy group may influence the orientation of the molecule within the enzyme's active site, potentially conferring potency or selectivity.

  • Proposed Primary In Vitro Assay: Fluorometric or colorimetric enzyme inhibition assays for MAO-A, MAO-B, AChE, and BChE to determine IC50 values.

Antiproliferative and Pro-Apoptotic Activity (Anticancer Potential)

Numerous studies have demonstrated the in vitro antiproliferative activity of novel benzisoxazole derivatives against a variety of human cancer cell lines, including breast (MCF-7), colon (HT-29), and cervical (HeLa) cancers.[1][8] Some derivatives have been shown to induce apoptosis and inhibit angiogenesis.[8]

  • Causality of Experimental Choice: The initial step is to assess the compound's general cytotoxicity against a panel of cancer cell lines. The presence of a phenolic hydroxyl group can sometimes contribute to cytotoxic effects through the generation of reactive oxygen species (ROS) or by interacting with key cellular targets like kinases or histone deacetylases (HDACs).[1]

  • Proposed Primary In Vitro Assay: A cell viability assay, such as the MTT or CellTiter-Glo® assay, across a diverse panel of cancer cell lines to determine the GI50 (concentration for 50% growth inhibition).

Antioxidant Activity

Phenolic compounds are well-known antioxidants. The 4-hydroxy group on the benzene ring of the molecule makes it a prime candidate for possessing antioxidant properties.

  • Causality of Experimental Choice: The hydroxyl group can donate a hydrogen atom to neutralize free radicals. This is a common mechanism for phenolic antioxidants. Investigating this potential is crucial as it could be a primary mechanism or a secondary characteristic that influences the compound's overall cellular effects.

  • Proposed Primary In Vitro Assay: A cell-free chemical assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, to determine the compound's intrinsic antioxidant capacity.[9]

Part 2: A Proposed Comprehensive In Vitro Screening Cascade

To systematically elucidate the mechanism of action, a tiered screening approach is recommended. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more focused, hypothesis-driven experiments.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Secondary Assays cluster_2 Tier 3: Mechanism of Action Elucidation A Compound Synthesis & QC (1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-) B Cell Viability Panel (NCI-60 or similar cancer cell lines) + Normal cell line (e.g., MRC-5) A->B Test Compound C Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) Focus on D2, 5-HT2A A->C Test Compound D Key Enzyme Inhibition Panel (MAO-A/B, AChE/BChE) A->D Test Compound E Antioxidant Capacity (DPPH/ABTS Assays) A->E Test Compound F Dose-Response & IC50/GI50/Ki Determination for validated hits B->F If GI50 < 10 µM C->F If Ki < 1 µM D->F If IC50 < 10 µM I Cellular ROS Assay (e.g., DCFDA) E->I If active G Functional Cellular Assays (e.g., cAMP for GPCRs, Neurotransmitter uptake) F->G Validated Hit H Cellular Apoptosis & Cycle Assays (Annexin V/PI, Caspase-Glo®) F->H Validated Hit K Signaling Pathway Analysis (Western Blot, Reporter Assays) G->K H->K I->H J Target Deconvolution (e.g., Kinase panel, Proteomics) K->J Further Investigation L Gene Expression Profiling (RNA-Seq/qPCR) K->L Further Investigation

Caption: Proposed in vitro screening cascade for mechanism of action elucidation.

Part 3: Detailed Experimental Protocols

The following are representative, detailed protocols for key primary assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal fibroblast line (e.g., MRC-5) to ~80% confluency.

  • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- in DMSO.

  • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium + DMSO (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage viability against the log of the compound concentration and determine the GI50 value using non-linear regression.

Protocol 2: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the compound's affinity for D2 and 5-HT2A receptors.

1. Membrane Preparation:

  • Use commercially available cell membranes prepared from cells stably expressing human D2 or 5-HT2A receptors.

2. Assay Buffer Preparation:

  • D2 Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 5-HT2A Assay Buffer: 50 mM Tris-HCl, pH 7.4.

3. Binding Reaction Setup (in a 96-well plate):

  • Total Binding: 50 µL assay buffer, 25 µL radioligand ([³H]-Spiperone for D2; [³H]-Ketanserin for 5-HT2A), 25 µL membrane preparation.

  • Non-specific Binding: 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol for D2; 10 µM Mianserin for 5-HT2A), 25 µL radioligand, 25 µL membrane preparation.

  • Compound Wells: 50 µL of test compound dilutions, 25 µL radioligand, 25 µL membrane preparation.

4. Incubation:

  • Incubate the plate for 60 minutes at room temperature.

5. Harvesting and Scintillation Counting:

  • Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the percent inhibition of specific binding for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: MAO-B Enzyme Inhibition Assay

This is a continuous, fluorometric assay to measure the inhibition of MAO-B.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Enzyme: Recombinant human MAO-B.

  • Substrate: Kynuramine.

  • Detection Reagent: Horseradish peroxidase (HRP) and Amplex® Red.

  • Positive Control: Selegiline (a known MAO-B inhibitor).

2. Assay Procedure (in a black 96-well plate):

  • Add 50 µL of MAO-B enzyme solution to each well.

  • Add 20 µL of the test compound dilutions (in assay buffer with DMSO). Include vehicle control and positive control wells.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 30 µL of a substrate/detection reagent mix (Kynuramine, HRP, Amplex® Red).

  • Immediately place the plate in a fluorescence microplate reader.

3. Measurement:

  • Measure the increase in fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C. The rate of fluorescence increase is proportional to MAO-B activity.

4. Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the log of compound concentration to determine the IC50 value.

Data Presentation

Quantitative data from the proposed screening cascade should be summarized for clarity and comparative analysis.

Table 1: Summary of Postulated Activities and Primary Assays

Potential Mechanism Key Molecular Target(s) Rationale Based on Analogs Primary In Vitro Assay Endpoint
Antipsychotic Dopamine D2, Serotonin 5-HT2ACore activity of many benzisoxazole drugs.[3][4]Radioligand Binding AssayKi (nM)
Antiproliferative Various (e.g., Kinases, HDACs)Broad activity of derivatives against cancer cells.[1][8]MTT/Cell Viability AssayGI50 (µM)
Enzyme Inhibition MAO-A/B, AChE/BChEKnown activity of structural and related heterocycles.[5][7]Fluorometric/Colorimetric AssayIC50 (µM)
Antioxidant Free Radicals (e.g., DPPH)Presence of a phenolic hydroxyl group.[9]DPPH/ABTS Radical ScavengingEC50 (µM)

Conclusion

While 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- remains a molecule with an uncharacterized biological profile, its structural relationship to a wide range of pharmacologically active compounds provides a strong foundation for systematic investigation. The proposed framework, moving from broad, unbiased screening to specific, hypothesis-driven assays, offers a clear and efficient path to elucidating its in vitro mechanism of action. The key to this exploration will be to determine how the addition of the 4-hydroxy moiety differentiates its activity from the broader benzisoxazole class. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute valuable structure-activity relationship data to the field of medicinal chemistry.

References

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (n.d.). SciSpace. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). RSC Advances. Retrieved from [Link]

  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives Both In Vitro and In Vivo. (2020). PubMed. Retrieved from [Link]

  • Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. (2021). ResearchGate. Retrieved from [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). MDPI. Retrieved from [Link]

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2016). Semantic Scholar. Retrieved from [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PMC. Retrieved from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PubMed. Retrieved from [Link]

  • Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. (1996). PubMed. Retrieved from [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). [PDF] Retrieved from [Link]

  • Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chr. (2018). Semantic Scholar. Retrieved from [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Pharmacophore Modeling Using the 4-Hydroxy-1,2-benzisoxazol-3(2H)-one Scaffold

Introduction: The Convergence of a Privileged Scaffold and a Powerful In Silico Technique In the landscape of modern drug discovery, the strategic identification of novel molecular entities with therapeutic potential is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful In Silico Technique

In the landscape of modern drug discovery, the strategic identification of novel molecular entities with therapeutic potential is paramount. This guide delves into the confluence of two powerful tools in this endeavor: the 4-hydroxy-1,2-benzisoxazol-3(2H)-one scaffold and the computational technique of pharmacophore modeling. The benzisoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide potent and selective ligands for a range of different biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a robust method to distill the essential steric and electronic features required for a molecule to interact with a specific biological target.[2] This technique is particularly valuable when a high-resolution 3D structure of the target is unavailable, allowing for a ligand-based approach to drug design.[3] By generating a 3D arrangement of these key features—a pharmacophore hypothesis—researchers can rapidly screen vast virtual libraries of compounds to identify novel "hits" that are likely to be active.[4] This process not only accelerates the initial stages of drug discovery but also facilitates "scaffold hopping," the discovery of new and diverse chemical classes with the desired biological activity.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, using the versatile 4-hydroxy-1,2-benzisoxazol-3(2H)-one scaffold as a central case study. We will move beyond a simple recitation of steps to explain the underlying rationale for each decision in the workflow, from dataset curation to model validation and application in virtual screening.

Section 1: Deconstructing the 4-Hydroxy-1,2-benzisoxazol-3(2H)-one Scaffold: A Chemist's Perspective

The 4-hydroxy-1,2-benzisoxazol-3(2H)-one core possesses a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns.

  • Hydrogen Bonding Capabilities: The hydroxyl (-OH) group at the 4-position and the N-H and carbonyl (C=O) groups within the isoxazolone ring are all capable of participating in hydrogen bonds as donors and/or acceptors. These interactions are fundamental to molecular recognition at a biological target.

  • Aromaticity: The benzene ring provides a planar, hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket.

  • Rigidity and Planarity: The fused ring system imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

  • Vectors for Derivatization: The scaffold presents multiple positions for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

These intrinsic properties are the raw materials from which a pharmacophore model is built. The goal of the modeling process is to identify which of these features, and in what specific 3D arrangement, are critical for the desired biological activity.

Section 2: The Logic of Ligand-Based Pharmacophore Modeling: From a Set of Molecules to a Predictive Hypothesis

When the 3D structure of a biological target is unknown, we can still derive a pharmacophore model from a set of known active ligands.[6] The fundamental assumption of this approach is that molecules with similar biological activity share a common binding mode and, therefore, a common set of essential chemical features arranged in a specific 3D geometry.[7]

The process is an iterative one of hypothesis generation and validation.[8] We begin by compiling a "training set" of molecules with known activity against the target of interest.[3] Computational algorithms then generate a multitude of low-energy 3D conformations for each molecule and search for common 3D arrangements of pharmacophoric features.[3] These features are abstractions of chemical functionalities, such as:

  • Hydrogen Bond Acceptor (HBA)

  • Hydrogen Bond Donor (HBD)

  • Hydrophobic (HY)

  • Aromatic Ring (AR)

  • Positive/Negative Ionizable

The result is a set of pharmacophore hypotheses, each a unique 3D constellation of these features. The challenge then becomes identifying the single hypothesis that best represents the true binding requirements of the target. This is achieved through a rigorous validation process.

Section 3: A Field-Proven Workflow for Pharmacophore Modeling

What follows is a detailed, step-by-step protocol for a ligand-based pharmacophore modeling study, grounded in established best practices. This workflow is designed to be a self-validating system, with built-in checks to ensure the scientific integrity of the resulting model.

Phase 1: Dataset Curation and Preparation

The quality of the input data dictates the quality of the output model. This is the most critical, and often most time-consuming, phase of the process.

Experimental Protocol:

  • Literature and Database Mining: Compile a set of molecules with known biological activity against the target of interest. The 4-hydroxy-1,2-benzisoxazol-3(2H)-one scaffold and its derivatives would be the starting point for this search.

  • Data Stratification: Divide the compiled molecules into three distinct sets:

    • Training Set (Actives): A group of structurally diverse, highly active compounds (e.g., pIC50 ≥ 7.0).[9] This set will be used to generate the pharmacophore hypotheses.

    • Training Set (Inactives): A set of molecules that are structurally similar to the actives but have significantly lower or no activity (e.g., pIC50 ≤ 5.7).[9] These are crucial for refining the model and ensuring it can distinguish between active and inactive compounds.

    • Test Set: A separate collection of both active and inactive compounds that will not be used in model generation. This set serves as an external, unbiased measure of the model's predictive power.

  • Structural Preparation:

    • Draw or import the 2D structures of all molecules into a molecular modeling software suite (e.g., MOE, Discovery Studio, LigandScout).

    • Correct any structural errors, and ensure appropriate protonation states at a physiological pH (e.g., 7.4).

    • Generate 3D coordinates for all structures.

Phase 2: Hypothesis Generation

This phase involves exploring the conformational space of the training set molecules to identify common pharmacophoric features.

Experimental Protocol:

  • Conformational Analysis: For each molecule in the active training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as small molecules are flexible.[3]

  • Feature Identification: The software will automatically identify potential pharmacophoric features (HBA, HBD, HY, AR, etc.) on each conformation.

  • Hypothesis Generation: Using an algorithm like HipHop or HypoGen, the software aligns the conformations of the active molecules, searching for common 3D arrangements of features.[5] This process will generate a series of ranked pharmacophore hypotheses. Each hypothesis will have a score that reflects how well it maps to the active molecules in the training set.

Phase 3: Rigorous Model Validation

A generated hypothesis is merely a proposal until it is rigorously validated. The goal is to select a model that is not only descriptive of the training set but also predictive for new chemical entities.

Experimental Protocol:

  • Internal Validation (Training Set Screening): Each generated hypothesis is used to screen the entire training set (both actives and inactives). A good model should map all the active molecules and reject the inactive ones.

  • External Validation (Test Set Screening): The most promising hypotheses from the internal validation are then used to screen the "unseen" test set. This is a critical test of the model's predictive ability.

  • Statistical Evaluation: Several metrics are used to quantify the quality of a pharmacophore model. The Güner-Henry (GH) score is a widely used method.[10] A GH score greater than 0.7 indicates a very good and reliable model.[10] Other methods include Receiver Operating Characteristic (ROC) curves and Fischer's randomization test.[5][11]

Data Presentation: Pharmacophore Model Validation Metrics

Hypothesis IDActives in Test SetHits from Test Set% Actives IdentifiedGH Score
Hypo-1201890%0.85
Hypo-2201575%0.72
Hypo-3201260%0.61

This is a table with hypothetical data for illustrative purposes.

Based on these results, Hypo-1 would be selected as the final, validated pharmacophore model for use in virtual screening.

Section 4: Application in Virtual Screening: From Hypothesis to Hits

The validated pharmacophore model now serves as a 3D query to search large compound databases for molecules that match its features.[4]

Experimental Protocol:

  • Database Selection: Choose one or more large compound libraries for screening (e.g., ZINC, Enamine, ChEMBL).

  • Pharmacophore-Based Screening: The validated hypothesis (e.g., Hypo-1) is used as a filter. The software will rapidly screen millions of compounds, retaining only those that can adopt a low-energy conformation that maps to the pharmacophore's features.

  • Hit List Generation: The output is a "hit list" of compounds that match the pharmacophore. These compounds are predicted to be active against the target of interest.

  • Post-Screening Filtering (Optional but Recommended): The hit list can be further refined by applying additional filters, such as Lipinski's Rule of Five (for drug-likeness) or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

  • Molecular Docking (Optional but Recommended): If a 3D structure of the target is available, the top-ranked hits from the pharmacophore screen can be subjected to molecular docking to predict their binding mode and affinity. This adds another layer of validation.[5]

Visualizations

Logical Workflow for Ligand-Based Pharmacophore Modeling

Pharmacophore_Workflow cluster_0 Phase 1: Dataset Curation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application Data_Collection 1. Data Collection (Actives & Inactives) Data_Split 2. Split into Training & Test Sets Data_Collection->Data_Split Structure_Prep 3. 2D/3D Structure Preparation Data_Split->Structure_Prep Conformation 4. Conformational Analysis (Actives) Structure_Prep->Conformation Hypo_Gen 5. Generate Pharmacophore Hypotheses Conformation->Hypo_Gen Internal_Val 6. Internal Validation (Screen Training Set) Hypo_Gen->Internal_Val External_Val 7. External Validation (Screen Test Set) Internal_Val->External_Val Stats_Eval 8. Statistical Evaluation (GH Score, ROC) External_Val->Stats_Eval Validated_Model Validated Model Stats_Eval->Validated_Model Virtual_Screening 9. Virtual Screening of Databases Validated_Model->Virtual_Screening Hit_List 10. Hit List Generation Virtual_Screening->Hit_List Post_Filter 11. Post-Screening Filtering (Optional) Hit_List->Post_Filter

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Potential Pharmacophoric Features of the Scaffold

Scaffold_Features scaffold HBD H-Bond Donor p_OH HBD->p_OH OH p_NH HBD->p_NH NH HBA H-Bond Acceptor p_CO HBA->p_CO C=O AR Aromatic Ring p_Benzene AR->p_Benzene HY Hydrophobic HY->p_Benzene

Caption: Key pharmacophoric features of the 4-hydroxy-1,2-benzisoxazol-3(2H)-one scaffold.

Conclusion

The integration of a privileged scaffold like 4-hydroxy-1,2-benzisoxazol-3(2H)-one with a robust computational strategy like pharmacophore modeling represents a powerful paradigm in modern drug discovery. This guide has outlined a comprehensive and scientifically rigorous workflow that moves logically from data curation to a validated, predictive model ready for virtual screening. By understanding not just the steps, but the causality behind them, researchers can leverage this synergy to accelerate the identification of novel, high-quality lead compounds, ultimately shortening the path from initial concept to potential therapeutic. The iterative nature of this process, combining computational prediction with experimental validation, remains the gold standard for navigating the complex landscape of medicinal chemistry.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Ligand-based Pharmacophore Modeling. Protheragen. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

  • Pharmacophore Modeling and Mapping. Genomatics. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... ResearchGate. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

  • PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. NeurIPS. [Link]

  • Validation of the generated pharmacophore model. Bio-protocol. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Publishing. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Pharmacophore Modeling: 1 – Methods. ResearchGate. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

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Exploratory

Spectroscopic Elucidation of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-: A Technical Guide to Tautomeric Characterization

Executive Summary The functionalization of the benzisoxazole core is a cornerstone strategy in modern medicinal chemistry. Specifically, derivatives like 4-hydroxy-1,2-benzisoxazol-3(2H)-one serve as critical bioisosteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the benzisoxazole core is a cornerstone strategy in modern medicinal chemistry. Specifically, derivatives like 4-hydroxy-1,2-benzisoxazol-3(2H)-one serve as critical bioisosteric scaffolds in the design of potent, selective therapeutics, including aldo-keto reductase 1C3 (AKR1C3) inhibitors[1]. However, the spectroscopic characterization of this molecule is notoriously complex due to its dynamic keto-enol (lactam-lactim) tautomerism[2].

As a Senior Application Scientist, I approach the characterization of this molecule not as a static structural confirmation, but as an analysis of a dynamic equilibrium. The presence of the 4-hydroxyl group introduces a strong intramolecular hydrogen bond, which fundamentally alters both the vibrational frequencies (FTIR) and the magnetic shielding (NMR) of the core scaffold. This guide outlines a self-validating analytical system to unambiguously characterize 4-hydroxy-1,2-benzisoxazol-3(2H)-one.

Structural Dynamics: The Tautomeric Challenge

The 1,2-benzisoxazole-3-ol system exists in a dynamic equilibrium between the aromatic lactim (enol) form and the non-aromatic lactam (keto) form[2].

  • Solid-State vs. Solution: Infrared (IR) studies of the parent 1,2-benzisoxazol-3-ol indicate that in the solid state, the system predominantly exists as the lactim tautomer, whereas in solution (e.g., chloroform), a mixture of both lactim and lactam forms is present[3].

  • The 4-Hydroxy Effect: The hydroxyl group at the C4 position acts as a powerful hydrogen bond donor. In the lactam form, it forms a tight intramolecular hydrogen bond with the C3 carbonyl oxygen. This interaction thermodynamically stabilizes the lactam form to a greater extent than seen in the parent unsubstituted molecule, causing distinct downfield NMR shifts and lowered IR stretching frequencies.

FTIR Spectroscopic Characterization

To capture the full tautomeric profile, FTIR must be performed in both the solid state and in solution. This dual-phase approach acts as a self-validating check: peaks that shift or disappear between phases indicate tautomeric interconversion.

Experimental Protocol: Dual-Phase FTIR
  • Solid-State Preparation (KBr Pellet): Mill 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure for 2 minutes to form a transparent pellet. Causality: KBr is transparent in the mid-IR region and locks the molecule in its crystal lattice, allowing us to observe the dominant solid-state tautomer (often the lactim)[3].

  • Solution-Phase Preparation: Dissolve 10 mg of the analyte in 1 mL of anhydrous CHCl3​ . Inject into a liquid cell with NaCl windows (0.1 mm path length). Causality: Chloroform provides a non-protic environment that allows the lactam-lactim equilibrium to establish without overwhelming the spectrum with solvent H-bonding artifacts.

  • Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans. Subtract the respective backgrounds (blank KBr or pure CHCl3​ ).

Quantitative FTIR Data Interpretation
Vibrational ModeExpected Frequency (cm⁻¹)Tautomeric FormMechanistic Rationale (Causality)
O-H Stretch (4-OH) 3250 – 2850 (Broad)BothExtreme broadening is caused by the strong intramolecular hydrogen bond with the C3=O or N2 atom.
N-H Stretch ~3100LactamPresent only in the keto form. Often overlaps with the broad O-H band.
C=O Stretch 1650 – 1670LactamSignificantly lower than a typical ester/lactone (~1750 cm⁻¹) due to extended conjugation and strong intramolecular H-bonding from the 4-OH.
C=N Stretch 1615 – 1630LactimEmerges prominently when the molecule shifts to the enol form, replacing the C=O stretch.
C=C Aromatic 1600, 1580, 1490BothRing breathing modes; relative intensities shift based on the aromaticity of the isoxazole ring.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) provides atomic-level resolution of the tautomeric state. The choice of solvent is the most critical experimental parameter.

Experimental Protocol: Multinuclear NMR
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: While CDCl3​ is standard, DMSO- d6​ is a strong hydrogen-bond acceptor. It disrupts intermolecular aggregation while leaving the strong intramolecular 4-OH···O=C hydrogen bond intact. Furthermore, DMSO slows the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct signals rather than a broadened baseline hump.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans) at 298 K.

  • 2D Elucidation (Self-Validation): Acquire HSQC and HMBC spectra. Causality: The 4-position substitution leaves a 1,2,3-trisubstituted benzene pattern (protons at C5, C6, C7). HMBC is mandatory to unambiguously differentiate C5 from C7 by observing the ³ JCH​ coupling from the 4-OH proton to C4a/C5.

Quantitative NMR Data Interpretation (DMSO- d6​ )

Table 1: ¹H NMR Assignments | Proton | Multiplicity | Shift (δ, ppm) | Coupling ( J , Hz) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | 4-OH | Singlet | 10.5 – 11.2 | N/A | Highly deshielded due to the strong intramolecular H-bond with the C3 carbonyl. | | N-H | Broad Singlet | 11.5 – 12.5 | N/A | Confirms the presence of the lactam tautomer in DMSO. | | H-6 | Triplet | ~7.45 | 8.0 | Central proton of the continuous spin system; couples to H-5 and H-7. | | H-7 | Doublet | ~7.10 | 8.0 | Shielded relative to H-6; adjacent to the bridgehead oxygen (C7a). | | H-5 | Doublet | ~6.75 | 8.0 | Highly shielded by the electron-donating resonance effect of the ortho 4-OH group. |

Table 2: Key ¹³C NMR Assignments

Carbon Shift (δ, ppm) Tautomeric Indicator Mechanistic Rationale
C3 (C=O) ~165.0 Lactam Characteristic of a conjugated, H-bonded cyclic amide/lactone. Shifts to ~160 ppm if in the lactim (C-OH) form.
C7a (C-O) ~158.0 Both Bridgehead carbon attached to the ring oxygen.

| C4 (C-OH) | ~154.0 | Both | Deshielded directly by the attached hydroxyl group. |

Experimental Workflow Visualization

To ensure reproducibility and logical flow, the following diagram maps the self-validating spectroscopic workflow required to resolve the tautomeric state of the molecule.

Workflow A Sample Prep: 4-hydroxy-1,2-benzisoxazol-3(2H)-one B FTIR Spectroscopy A->B C NMR Spectroscopy A->C D Solid-State (KBr) Favors Lactim Tautomer B->D E Solution (CHCl3) Lactam/Lactim Equilibrium B->E F 1H/13C NMR (DMSO-d6) Stabilizes Lactam Form C->F H Tautomeric Ratio & Structural Elucidation D->H E->H G 2D NMR (HSQC/HMBC) Assigns C3/C4 Connectivity F->G G->H

Caption: Workflow for the spectroscopic elucidation and tautomeric resolution of the benzisoxazole core.

Conclusion

The spectroscopic characterization of 4-hydroxy-1,2-benzisoxazol-3(2H)-one requires a deliberate approach that accounts for its tautomeric flexibility. By utilizing dual-phase FTIR, we can observe the environmental dependency of the lactam-lactim equilibrium. Concurrently, utilizing highly coordinating solvents like DMSO- d6​ in NMR allows us to "freeze" the exchange rates of the labile protons, revealing the profound deshielding effects of the 4-hydroxyl group's intramolecular hydrogen bond. This self-validating matrix of techniques ensures high-fidelity structural elucidation critical for downstream drug development.

References

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. Bradford Scholars.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect.
  • 6-Bromobenzo[d]isoxazol-3(2H)-one: An In-depth Technical Guide on Tautomerism. BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Hydroxy-1,2-benzisoxazol-3(2H)-one

Target Molecule: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- CAS Registry Number: 855996-63-3[1] Molecular Formula: C7H5NO3[1] Introduction and Mechanistic Rationale The 1,2-benzisoxazol-3(2H)-one scaffold is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- CAS Registry Number: 855996-63-3[1] Molecular Formula: C7H5NO3[1]

Introduction and Mechanistic Rationale

The 1,2-benzisoxazol-3(2H)-one scaffold is a highly versatile bioisostere frequently employed in medicinal chemistry to mimic carboxylic acids and phenols. Substituted derivatives are critical building blocks in the development of selective enzyme inhibitors, such as aldo-keto reductase 1C3 (AKR1C3) inhibitors, and various psychotropic agents[2][3].

Synthesizing the 4-hydroxy substituted derivative (CAS: 855996-63-3) presents specific regiochemical challenges. Direct functionalization of the benzisoxazole core often leads to poor yields and isomeric mixtures. Therefore, a de novo ring construction utilizing a pre-functionalized aromatic precursor is the most robust approach. The protocol outlined below adapts validated literature methodologies for substituted 1,2-benzoxazol-3-ols[2]. It relies on the activation of a 2-halo-6-alkoxybenzoic acid, followed by amidation with a hydroxylamine derivative, and subsequent base-promoted intramolecular nucleophilic aromatic substitution ( SN​Ar ) to close the isoxazole ring. A final global deprotection step reveals the target 4-hydroxy moiety.

Synthetic Workflow

Workflow for the de novo synthesis of 4-hydroxy-1,2-benzisoxazol-3(2H)-one.

Quantitative Reaction Parameters

The following table summarizes the optimized physicochemical parameters and expected yields for each stage of the synthetic workflow.

Synthetic StepReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Typical Yield (%)
Step 1 Carboxylic Acid Activation (CO)2​Cl2​ , DMF (cat.), dry THF0 → 252.0> 95 (Crude)
Step 2 Hydroxamate Formation NH2​OH⋅HCl , Pyridine, THF0 → 254.075 - 85
Step 3 Intramolecular Cyclization Cs2​CO3​ or NaOH , DMF80 - 10012.060 - 70
Step 4 Methoxy Ether Cleavage BBr3​ (1.0 M in DCM), dry DCM-78 → 2516.080 - 90

Detailed Experimental Protocol

Note: All procedures must be conducted in a certified fume hood using standard Schlenk techniques for moisture-sensitive steps. Ensure all glassware is flame-dried and purged with inert gas (Ar or N2​ ) prior to use.

Step 1: Synthesis of 2-Bromo-6-methoxybenzoyl Chloride

Rationale: Conversion of the carboxylic acid to an acyl chloride drastically increases its electrophilicity, facilitating the subsequent coupling with the relatively weak nucleophile, hydroxylamine[2].

  • Charge a flame-dried round-bottom flask with 2-bromo-6-methoxybenzoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv).

  • Dropwise, add oxalyl chloride ( (CO)2​Cl2​ ) (1.5 equiv) via syringe. Caution: Vigorous gas evolution ( CO , CO2​ , HCl ) will occur.

  • Remove the ice bath and stir the mixture at room temperature (25 °C) for 2 hours.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and THF. The resulting crude acyl chloride should be used immediately in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-hydroxy-6-methoxybenzamide

Rationale: Coupling the acyl chloride with hydroxylamine hydrochloride yields the hydroxamic acid intermediate necessary for ring closure. Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction[2].

  • Dissolve the crude acyl chloride from Step 1 in anhydrous THF (0.2 M).

  • In a separate flask, prepare a suspension of hydroxylamine hydrochloride (1.5 equiv) in anhydrous THF and add anhydrous pyridine (3.0 equiv). Stir for 15 minutes at 0 °C.

  • Slowly transfer the acyl chloride solution into the hydroxylamine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with 1M HCl (aq) and extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford the pure hydroxamide.

Step 3: Cyclization to 4-Methoxy-1,2-benzisoxazol-3(2H)-one

Rationale: The critical ring-closing step relies on the deprotonation of the hydroxamic acid hydroxyl group, which then attacks the aryl ring at the bromine-bearing carbon via an SN​Ar mechanism. The electron-withdrawing nature of the carbonyl and the leaving group ability of the bromide facilitate this transformation[2].

  • Dissolve the purified 2-bromo-N-hydroxy-6-methoxybenzamide (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add cesium carbonate ( Cs2​CO3​ ) (2.5 equiv) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Cool the mixture to room temperature, dilute with water, and acidify to pH 3-4 using 1M HCl .

  • Extract the aqueous mixture with EtOAc (3x). Wash the combined organic extracts thoroughly with water (to remove DMF) and brine.

  • Dry over Na2​SO4​ , concentrate, and purify via recrystallization or chromatography to yield 4-methoxy-1,2-benzisoxazol-3(2H)-one.

Step 4: Deprotection to 4-Hydroxy-1,2-benzisoxazol-3(2H)-one

Rationale: Boron tribromide ( BBr3​ ) is a potent Lewis acid that selectively cleaves aryl methyl ethers without disrupting the sensitive benzisoxazole ring system.

  • Dissolve 4-methoxy-1,2-benzisoxazol-3(2H)-one (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr3​ (1.0 M solution in DCM, 3.0 equiv) dropwise via syringe.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to gradually warm to room temperature and stir overnight (approx. 16 hours).

  • Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise (to destroy excess BBr3​ ), followed by water.

  • Extract the mixture with DCM. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Purify the crude product via preparative HPLC or column chromatography to isolate the final target: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- .

References

  • NextSDS. 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- — Chemical Properties and CAS Registry. Retrieved from: [Link][1]

  • Bradford Scholars. Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. Retrieved from: [Link][2]

  • Google Patents. US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives. Retrieved from: [3]

Sources

Application

Application Note: 4-Hydroxy-1,2-benzisoxazol-3(2H)-one as a Versatile Precursor in Heterocyclic Synthesis

Introduction & Chemical Context 1,2-Benzisoxazoles represent a privileged scaffold in medicinal chemistry, famously serving as the pharmacophoric core for atypical antipsychotics such as risperidone and paliperidone. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1,2-Benzisoxazoles represent a privileged scaffold in medicinal chemistry, famously serving as the pharmacophoric core for atypical antipsychotics such as risperidone and paliperidone. However, the introduction of a hydroxyl group at the C4 position—yielding 4-hydroxy-1,2-benzisoxazol-3(2H)-one —transforms this structural motif into a highly versatile, multi-nucleophilic precursor.

This application note details the synthetic utility of 4-hydroxy-1,2-benzisoxazol-3(2H)-one for researchers and drug development professionals. By leveraging its unique tautomeric behavior and orthogonal reactive sites, chemists can achieve regioselective functionalization and construct complex fused ring systems, such as isoxazolo[3,4,5-ef][1,4]benzoxazepines [1].

Mechanistic Insights & Regioselectivity

The synthetic power of 4-hydroxy-1,2-benzisoxazol-3(2H)-one lies in its complex tautomeric and electronic properties. The core exists in a dynamic equilibrium between the 3(2H)-one form and the 3-hydroxy-1,2-benzisoxazole tautomer.

Causality in Alkylation Choices: The regioselectivity of electrophilic attack on this scaffold is strictly governed by Hard-Soft Acid-Base (HSAB) principles and the choice of base:

  • O-Alkylation (C3-OH): Weak bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) favor the formation of the harder oxygen anion. This directs hard electrophiles (like bromoacetonitrile or methyl bromoacetate) selectively to the C3-oxygen [1].

  • N-Alkylation (N2): Stronger bases (e.g., NaH) promote the formation of the more delocalized, softer nitrogen anion, directing softer electrophiles (like alkyl iodides) to the N2 position.

  • C4-OH Reactivity: While the C4-hydroxyl group is sterically hindered and less acidic than the C3/N2 sites, it remains a potent nucleophile for subsequent intramolecular cyclizations. Once the C3 or N2 positions are functionalized with an electrophile bearing a secondary reactive site (e.g., a nitrile), the C4-OH can be deprotonated to drive ring-closing reactions [1, 3].

Pathway A 2,6-Dihydroxybenzohydroxamic Acid B CDI / THF (Cyclization) A->B C 4-Hydroxy-1,2-benzisoxazol-3(2H)-one (Tautomeric Mixture) B->C D O-Alkylation (Base: K2CO3) Electrophile: BrCH2CN C->D E N-Alkylation (Base: NaH) Electrophile: R-X C->E F 3-(Cyanomethoxy)-4-hydroxy- 1,2-benzisoxazole D->F G 2-Alkyl-4-hydroxy- 1,2-benzisoxazol-3(2H)-one E->G H Intramolecular Cyclization (Isoxazolo-benzoxazepines) F->H NaH, DMF

Figure 1: Synthetic pathways and regioselective functionalization of 4-hydroxy-1,2-benzisoxazol-3(2H)-one.

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-1,2-benzisoxazol-3(2H)-one via CDI-Mediated Cyclization

Rationale: Traditional cyclizations using thionyl chloride (SOCl₂) often lead to unwanted chlorinated byproducts (e.g., 3-chloro-1,2-benzisoxazoles) [2]. Utilizing 1,1'-Carbonyldiimidazole (CDI) provides a milder, self-validating pathway by activating the hydroxamic acid without generating harsh acidic byproducts, ensuring the preservation of the sensitive C4-hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dihydroxybenzohydroxamic acid (10.0 mmol, 1.69 g) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere to prevent premature oxidation of the electron-rich aromatic ring.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.78 g) portion-wise over 15 minutes at 0 °C.

    • Self-Validation Step: The immediate evolution of CO₂ gas serves as a visual indicator of successful intermediate formation (O-acylation).

  • Cyclization: Heat the reaction mixture to 60 °C for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly polar hydroxamic acid baseline spot confirms completion.

  • Quench & Extraction: Cool the mixture to room temperature and quench with 1M HCl (20 mL) to neutralize imidazole byproducts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of methanol/water to afford pure 4-hydroxy-1,2-benzisoxazol-3(2H)-one as an off-white solid.

Protocol B: Synthesis of Isoxazolo[3,4,5-ef][1,4]benzoxazepine via Intramolecular Cyclization

Rationale: This two-step protocol leverages the differential pKa of the C3-OH (or N2-H) and C4-OH. Initial selective O-alkylation is achieved using a weak base (K₂CO₃), followed by a strong-base (NaH) induced intramolecular ring closure utilizing the C4-OH.

Step-by-Step Methodology:

  • Regioselective O-Alkylation: Dissolve 4-hydroxy-1,2-benzisoxazol-3(2H)-one (5.0 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (6.0 mmol) and bromoacetonitrile (5.5 mmol). Stir at room temperature for 12 hours.

  • Intermediate Isolation: Dilute the mixture with water (50 mL) and extract with EtOAc (3 x 20 mL). Concentrate to yield the uncyclized intermediate.

    • Self-Validation Step: ¹H NMR analysis must show the disappearance of the C3-OH/NH broad singlet and the appearance of the cyanomethyl singlet at ~4.9 ppm.

  • Intramolecular Cyclization: Dissolve the intermediate in anhydrous DMF (15 mL) and cool to 0 °C. Cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol).

  • Ring Closure: Stir at room temperature for 4 hours. The strong base deprotonates the C4-OH, which subsequently attacks the nitrile carbon (Thorpe-Ziegler-type addition) to form the 1,4-oxazepine ring.

  • Final Isolation: Quench carefully with ice water, extract with DCM (3 x 20 mL), and purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the fused tricyclic product.

Workflow Step1 1. Preparation 2,6-DHBA + CDI Step2 2. Cyclization THF, 60°C, 4h Step1->Step2 Step3 3. Quench 1M HCl / EtOAc Step2->Step3 Step4 4. Purification Recrystallization Step3->Step4 Step5 5. Alkylation Regioselective Step4->Step5

Workflow for the synthesis and isolation of 4-hydroxy-1,2-benzisoxazol-3(2H)-one.

Data Presentation

Table 1: Optimization of CDI-Mediated Cyclization Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)Observation
CDI (1.1 eq)THF60488Clean conversion, visible CO₂ evolution
CDI (1.1 eq)DCM401265Incomplete reaction due to low reflux temp
SOCl₂ (1.5 eq)Toluene110240Formation of 3-chloro-1,2-benzisoxazole byproduct

Table 2: Regioselectivity of Alkylation based on Base and Solvent

Base (eq)SolventElectrophileMajor Product SiteRegiomeric Ratio (O:N)
K₂CO₃ (1.2)DMFBrCH₂CNO-Alkylation (C3)95:5
NaH (1.2)DMFMeIN-Alkylation (N2)10:90
Cs₂CO₃ (1.2)MeCNBrCH₂CO₂MeO-Alkylation (C3)85:15

References

  • Shutske, G. M.; Kapples, K. J. "A novel synthesis of 3-amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1,4]benzoxazepine ring system." Journal of Heterocyclic Chemistry, 1989. 1

  • Böshagen, H. "Synthese von 3-Hydroxy-1.2-benzisoxazolen." Chemische Berichte, 1967. 2

  • "Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution from Dual-Level QM/MM Simulations." JACS Au, 2021. 3

Sources

Method

Application Note: HPLC Method Development and Validation for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- (CAS: 855996-63-3) Introduction & Analytical Challenges 1,2-Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- (CAS: 855996-63-3)

Introduction & Analytical Challenges

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is a critical intermediate in the synthesis of complex benzisoxazole-derived active pharmaceutical ingredients (APIs), including atypical antipsychotics and anticonvulsants. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique physicochemical challenges:

  • Tautomerism & Ionization: The benzisoxazol-3(2H)-one core exists in a tautomeric equilibrium with its 3-hydroxy-1,2-benzisoxazole form. Furthermore, the addition of the 4-hydroxy group introduces a weakly acidic phenolic proton. If the mobile phase pH fluctuates near the pKa of these groups (typically pH 5.0–7.0), the analyte will exist in a state of partial ionization, leading to severe peak splitting and retention time drift.

  • Secondary Interactions: The presence of multiple hydrogen-bond donors (hydroxyl and amine groups) makes the molecule highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, causing peak tailing.

This application note details a self-validating, stability-indicating reversed-phase HPLC method engineered to suppress ionization, eliminate secondary interactions, and provide baseline resolution for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- and its potential degradation products.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, it is critical to move beyond empirical screening and design methods based on molecular causality.

  • Mobile Phase pH (Causality of Peak Symmetry): To force the molecule into a single, fully protonated (neutral) state, the mobile phase must be buffered at least 2 pH units below its lowest pKa. We utilize a 0.02 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 2.5 with orthophosphoric acid. This completely suppresses the ionization of both the 4-hydroxy group and the benzisoxazolone core, ensuring uniform hydrophobic interaction with the stationary phase and sharp, symmetrical peaks ([1]).

  • Stationary Phase Selection: An end-capped C18 column (e.g., Waters Symmetry C18 or equivalent) is mandatory. End-capping chemically blocks residual silanol groups, preventing the weak cation-exchange interactions that cause the 4-hydroxy moiety to tail ([2]).

  • Detection Wavelength: Benzisoxazole derivatives possess a highly conjugated bicyclic aromatic system that exhibits a strong UV absorption maximum between 280 nm and 285 nm. Monitoring at 280 nm maximizes the signal-to-noise ratio while remaining completely transparent to the UV cutoff of the phosphate buffer and organic modifiers ([3]).

Method Development Workflow

HPLC_Method_Dev A 1. Analyte Profiling (pKa, LogP, Tautomerism) B 2. Stationary Phase (End-capped C18/C8 Column) A->B C 3. Mobile Phase pH (pH 2.5 to Suppress Ionization) B->C D 4. Gradient & UV Tuning (Optimize at 280-285 nm) C->D E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E

Fig 1: Systematic HPLC method development workflow for benzisoxazole derivatives.

Chromatographic Conditions & Data Presentation

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)Maximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase A 0.02 M KH2​PO4​ Buffer (pH 2.5)Suppresses ionization of the 4-hydroxy and benzisoxazolone groups.
Mobile Phase B Acetonitrile : Methanol (50:50, v/v)Methanol provides hydrogen bonding selectivity; ACN lowers backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 280 nmTargets the primary benzisoxazole chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Gradient Elution Program

Note: A gradient is employed to ensure late-eluting process impurities or degradation products are efficiently washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold
5.08020Isocratic hold for polar retention
15.04060Linear ramp to elute strongly retained impurities
20.04060High organic wash
21.08020Return to initial conditions
26.08020Column re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Phase 1: Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Titrate dropwise with orthophosphoric acid (85%) until the pH reaches 2.50 ± 0.05. Filter through a 0.22 µm nylon membrane and degas.

  • Organic Modifier (Mobile Phase B): Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of HPLC-grade Methanol. Degas via sonication for 10 minutes.

  • Diluent: Prepare a mixture of Water:Methanol (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents "solvent mismatch" fronting upon injection.

Phase 2: Standard and Sample Preparation

Safety Warning: Benzisoxazol-3-ol derivatives can cause serious eye and skin irritation. Handle all powders within a certified fume hood using appropriate PPE ([4]).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- reference standard into a 50 mL volumetric flask. Add 10 mL of Methanol to ensure complete dissolution of the hydrophobic core, then make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with Diluent.

Phase 3: System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) in six replicates. The system is considered self-validated and ready for analysis only if the following criteria are met:

Table 3: System Suitability & Validation Acceptance Criteria (ICH Q2)
ParameterAcceptance CriteriaImplication of Failure
System Precision (%RSD) ≤ 2.0% (n=6)Indicates injector malfunction or incomplete sample dissolution.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates column degradation or incorrect mobile phase pH.
Theoretical Plates (N) ≥ 5000Indicates loss of column efficiency or dead volume in tubing.
Linearity ( R2 ) ≥ 0.999Required for accurate quantitation across the working range.
Accuracy (% Recovery) 98.0% - 102.0%Confirms the absence of matrix interference.

Troubleshooting & Field-Proven Insights

  • Issue: Retention Time Drift.

    • Causality: The benzisoxazolone core is highly sensitive to minor shifts in organic concentration and pH.

    • Solution: Ensure the buffer is accurately titrated to pH 2.5 using a calibrated pH meter. Pre-mix the A and B lines slightly if your pump struggles with low-percentage mixing accuracy.

  • Issue: Peak Fronting.

    • Causality: Injecting the sample in 100% organic solvent causes the analyte to travel faster than the mobile phase initially, distorting the peak band.

    • Solution: Always dilute the final sample in the prescribed Diluent (80:20 Water:Methanol) to ensure the analyte focuses tightly at the head of the column upon injection.

References

  • Vijayakumar, et al. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences, 2009. URL:[Link]

  • "HPLC method for simultaneous determination of impurities and degradation products in zonisamide." PubMed, National Institutes of Health. URL:[Link]

  • "Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form." Scholars Middle East Publishers, 2019. URL:[Link]

Sources

Application

incorporating CAS 855996-63-3 into heterocyclic drug discovery libraries

Application Note: Incorporating 4-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-63-3) into Heterocyclic Drug Discovery Libraries Executive Summary & Scientific Rationale In modern fragment-based drug discovery (FBDD) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 4-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-63-3) into Heterocyclic Drug Discovery Libraries

Executive Summary & Scientific Rationale

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the strategic deployment of bioisosteres is critical for overcoming pharmacokinetic liabilities such as poor metabolic stability, suboptimal lipophilicity, or off-target toxicity. 4-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-63-3) is a highly versatile, bicyclic heterocyclic building block[1].

The benzisoxazol-3(2H)-one core is widely recognized in medicinal chemistry as a robust bioisostere for carboxylic acids, salicylic acids, and phenols. By mimicking the hydrogen-bonding network of these classical pharmacophores while presenting a distinct pKa and enhanced lipophilicity, the benzisoxazole scaffold facilitates successful "scaffold hopping" strategies. This approach has been successfully applied in the development of selective enzyme inhibitors, such as aldo-keto reductase 1C3 (AKR1C3) inhibitors for prostate cancer therapies[2], and in the design of psychotropic agents and neuroleptics targeting the central nervous system[3].

The presence of the 4-hydroxyl group on this specific isomer provides an orthogonal vector for divergent functionalization. This guide details the protocols for leveraging CAS 855996-63-3 to generate diverse, lead-like chemical libraries.

Physicochemical Profiling & Library Design Strategy

When incorporating CAS 855996-63-3 into a library, scientists must account for the molecule's tautomerism and dual nucleophilicity. The scaffold exists in an equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms, rendering both the N2 and C4-OH positions susceptible to electrophilic attack.

Design Causality: To achieve regiocontrol during library enumeration, a transient protection strategy is required. Protecting the N2 position (e.g., with a 2,4,6-trimethoxybenzyl or Tmob group) forces subsequent reactions to occur exclusively at the C4-phenol[2]. Once the C4 position is functionalized (via etherification or cross-coupling), the N2 position can be deprotected and further derivatized to explore the structure-activity relationship (SAR) of the solvent-exposed regions of the target binding pocket.

Mechanistic Visualization of Library Enumeration

G Scaffold CAS 855996-63-3 4-Hydroxybenzo[d]isoxazol-3(2H)-one N_Protection N2-Protection (Tmob-Cl) Scaffold->N_Protection K2CO3, DMF O_Alkylation Ether Library (C4-O-Alkyl) N_Protection->O_Alkylation R-X, Cs2CO3 Triflation Triflate Intermediate (C4-OTf) N_Protection->Triflation Tf2O, Pyridine CrossCoupling Aryl/Alkyl Library (Pd-Cross Coupling) Triflation->CrossCoupling R-B(OH)2, Pd(dppf)Cl2

Fig 1. Divergent functionalization pathways for CAS 855996-63-3 in library synthesis.

Experimental Protocols for Library Enumeration

The following protocols are designed as self-validating systems, ensuring that high-throughput parallel synthesis yields actionable data without the need for constant manual intervention.

Protocol A: N2-Protection (Establishing Regiocontrol)

Mechanistic Rationale: The N2 proton is highly acidic. Masking it with a 2,4,6-trimethoxybenzyl (Tmob) group prevents competitive N-alkylation/arylation during C4 manipulation[2]. The Tmob group is chosen because it is stable to basic alkylation and transition-metal catalysis but easily removed under mild acidic conditions (TFA).

  • Reaction Setup: Dissolve CAS 855996-63-3 (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (1.5 eq) and stir at 0 °C for 15 minutes to pre-form the enolate.

  • Addition: Dropwise add 2,4,6-trimethoxybenzyl chloride (Tmob-Cl, 1.1 eq). Warm to ambient temperature and stir for 4 hours.

  • In-Process Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak ( m/z 152 [M+H]+ ) completely disappears, replaced by the N-Tmob intermediate ( m/z 332 [M+H]+ ).

  • Workup: Quench with ice water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: C4-O-Alkylation (Ether Library Generation)

Mechanistic Rationale: With the N2 position blocked, the C4-hydroxyl can act as a clean nucleophile. Cs2​CO3​ is utilized over weaker bases to ensure complete deprotonation of the sterically hindered 4-OH position, driving the SN​2 displacement of diverse alkyl halides.

  • Reaction Setup: Dispense the N-Tmob protected intermediate (1.0 eq) into a 96-well synthesis block. Add Cs2​CO3​ (2.0 eq) and anhydrous MeCN (0.1 M).

  • Diversification: Add a unique library of alkyl/aryl-alkyl halides (R-X, 1.2 eq) to each well. Seal and heat at 60 °C for 12 hours.

  • IPC: Perform high-throughput TLC or rapid-gradient UPLC. Success is indicated by a distinct shift in retention time ( Rt​ ) and the absence of the m/z 332 peak.

  • Deprotection: Treat the crude wells with 20% TFA in DCM for 2 hours to cleave the Tmob group, yielding the final C4-ether library.

Protocol C: C4-Triflation and Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: To explore C-C linked chemical space, the C4-OH must be converted into a pseudo-halide. Triflic anhydride ( Tf2​O ) converts the phenol into a highly reactive triflate, priming it for oxidative addition by Palladium(0) catalysts.

  • Triflation: Cool a solution of the N-Tmob intermediate in DCM to -78 °C. Add Pyridine (3.0 eq) followed by Tf2​O (1.5 eq). Stir for 2 hours. Validation: 19F NMR of an aliquot must show a sharp singlet at approximately -74 ppm, confirming triflate formation.

  • Cross-Coupling: In a degassed vial, combine the C4-triflate (1.0 eq), a boronic acid derivative ( R−B(OH)2​ , 1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (3.0 eq) in 1,4-Dioxane/ H2​O (4:1). Heat at 90 °C for 8 hours.

  • IPC: LC-MS validation requires the disappearance of the triflate mass and the emergence of the cross-coupled product mass.

Quantitative Data & Validation Metrics

To assist in automated library tracking, the following table summarizes the expected parameters and validation metrics for the described workflows.

Reaction VectorReagentsCatalyst / BaseTemp (°C)Avg. Yield (%)IPC Validation Metric
N2-Protection Tmob-Cl K2​CO3​ 0 to 2585 - 92LC-MS: [M+H]+ shift to 332 m/z
C4-O-Alkylation R-X (Halides) Cs2​CO3​ 6070 - 85UPLC: Shift in Rt​ , UV active at 254 nm
C4-Triflation Tf2​O Pyridine-78 to 2590 - 95 19F NMR: Singlet at ~ -74 ppm
Suzuki Coupling R−B(OH)2​ Pd(dppf)Cl2​ 9065 - 80LC-MS: Disappearance of OTf mass
N2-Deprotection TFA / DCMNone25> 95LC-MS: Loss of 180 Da (Tmob cleavage)

References

  • Guidechem. "1,2-Benzisoxazole-3-methanesulfonamide, hydroxy- 114017-59-3 wiki." Guidechem,[4]. Available at:

  • BLDpharm. "(Benzisoxazoles) | BLDpharm." BLDpharm,[1]. Available at:

  • University of Bradford Scholars. "Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid." Bradscholars,[2]. Available at:

  • Google Patents. "US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives." Google Patents,[3]. Available at:

Sources

Method

catalytic conditions for the functionalization of 4-hydroxy-1,2-benzisoxazol-3(2H)-one

Application Note: Catalytic Conditions for the Functionalization of 4-Hydroxy-1,2-benzisoxazol-3(2H)-one Executive Summary & Mechanistic Rationale The benzisoxazole scaffold is a highly privileged pharmacophore, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Conditions for the Functionalization of 4-Hydroxy-1,2-benzisoxazol-3(2H)-one

Executive Summary & Mechanistic Rationale

The benzisoxazole scaffold is a highly privileged pharmacophore, serving as a bioisosteric replacement for benzoyl groups in numerous FDA-approved therapeutics and biologically active molecules[1]. Among its derivatives, 4-hydroxy-1,2-benzisoxazol-3(2H)-one represents a uniquely versatile, yet synthetically challenging, building block. It possesses two orthogonal reactive sites: the acidic N-H of the isoxazolone ring and the nucleophilic 4-hydroxyl group.

Functionalizing this core requires precise catalytic control. The primary challenge is the lability of the N-O bond, which is prone to reductive cleavage under harsh basic or high-temperature transition-metal conditions[2]. As an Application Scientist, selecting the correct catalytic system is not merely about yield; it is about chemoselectivity and preserving the structural integrity of the heterocycle.

This guide details two orthogonal, field-proven methodologies:

  • Palladium-Catalyzed C4-Arylation: Utilizing the 4-hydroxyl group as a latent electrophile via triflation, followed by Suzuki-Miyaura cross-coupling[3].

  • Copper-Catalyzed N-Arylation: Employing Chan-Lam coupling conditions to selectively functionalize the 3(2H)-one nitrogen under mild, oxidative conditions[4].

Divergent Catalytic Strategies

G SM 4-Hydroxy-1,2- benzisoxazol-3(2H)-one Triflate 4-OTf Intermediate SM->Triflate Tf2O, Pyridine 0°C to RT N_Aryl N-Aryl Derivative (Chan-Lam Coupling) SM->N_Aryl Ar-B(OH)2, Cu(OAc)2 Pyridine, DCM, RT C4_Aryl 4-Aryl Derivative (Suzuki Coupling) Triflate->C4_Aryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane, 80°C

Divergent catalytic functionalization pathways for 4-hydroxy-1,2-benzisoxazol-3(2H)-one.

Strategy A: Palladium-Catalyzed C4-Cross-Coupling

The Causality of Experimental Design: Direct functionalization of the electron-rich phenol-like C4 position is limited by competing O-alkylation. By converting the 4-hydroxyl group into a trifluoromethanesulfonate (triflate), we establish a highly reactive, regioselective site for oxidative addition by low-valent Palladium(0). To prevent the reductive cleavage of the N-O bond during the catalytic cycle, bidentate phosphine ligands (such as dppf) are critical. These ligands enforce a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step, thereby minimizing the lifetime of the Pd(II) species that might otherwise coordinate and cleave the isoxazole ring[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 4-OTf-Benzisoxazole TransMet Transmetalation OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination TransMet->RedElim L_nPd(Ar)(Core) RedElim->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for C4-arylation.

Strategy B: Copper-Catalyzed N-Arylation (Chan-Lam)

The Causality of Experimental Design: Traditional Buchwald-Hartwig amination using strong bases (e.g., NaOtBu) often degrades the benzisoxazol-3(2H)-one ring. The Chan-Lam coupling offers a milder alternative, utilizing arylboronic acids and a Copper(II) catalyst (e.g., Cu(OAc)2) at room temperature with weak amine bases[4]. The Cu(II) center coordinates the N-H, facilitating transmetalation from the boronic acid and subsequent reductive elimination to form the C-N bond without ring rupture.

Data Presentation: Optimization of C4-Arylation

The following table summarizes the optimization of the catalytic system for the C4-arylation, demonstrating the critical nature of ligand and base selection to maintain the integrity of the benzisoxazole core.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3Toluene10025Monodentate ligand led to slow reductive elimination; significant N-O bond cleavage observed.
2Pd(OAc)2 / XPhosK3PO4Dioxane8068Bulky, electron-rich ligand improves stability, resulting in moderate conversion.
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80 89 Bidentate ligand accelerates reductive elimination; H2O aids base solubility. Optimal conditions.
4Pd(dppf)Cl2Cs2CO3DMF10045Stronger base and higher temperature led to starting material degradation.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 4-Aryl-1,2-benzisoxazol-3(2H)-one via Pd-Catalysis

Step 1: Synthesis of the 4-Triflate Intermediate

  • Setup: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 4-hydroxy-1,2-benzisoxazol-3(2H)-one (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add anhydrous pyridine (2.5 mmol). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing the acidic degradation of the starting material.

  • Triflation: Cool the mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 mmol).

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (low Rf) should convert to a significantly less polar spot (high Rf) within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) to neutralize excess Tf2O. Extract with DCM (3 × 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Use immediately for Step 2 to prevent hydrolysis.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: To a Schlenk tube, add the crude 4-triflate intermediate (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Causality: Degassing is critical to prevent the oxidation of the Pd(0) active species. The biphasic system ensures the solubility of both the organic triflate and the inorganic base[3].

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Validation (In-Process): Perform LC-MS analysis. The reaction is complete when the triflate mass disappears, and the[M+H]+ peak corresponding to the 4-aryl product dominates the chromatogram.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation
  • Setup: In a 20 mL vial open to the air, combine 4-hydroxy-1,2-benzisoxazol-3(2H)-one (1.0 mmol), arylboronic acid (2.0 mmol), and Cu(OAc)2 (0.1 mmol, 10 mol%).

  • Solvent & Base: Add DCM (10 mL) followed by pyridine (2.0 mmol). Causality: Pyridine coordinates to the Cu(II) center, tuning its redox potential and increasing its solubility in DCM. The open-air setup is mandatory, as ambient oxygen acts as the terminal oxidant to regenerate the Cu(II) active species[4].

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Validation (In-Process): Observe the color of the reaction mixture. A shift from deep blue (Cu(OAc)2/pyridine complex) to a greenish-brown hue indicates active transmetalation and reductive elimination cycles.

  • Workup: Wash the mixture with 1M aqueous HCl (5 mL) to remove excess pyridine and copper salts. Extract the organic layer, dry over Na2SO4, and purify via chromatography.

References

  • [1] ACS Combinatorial Science. Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes. URL:[Link]

  • [2] ChemCatChem. Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. URL:[Link]

  • [4] Molecules (via PMC). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. URL:[Link]

Sources

Application

Preparation of Pharmaceutical Intermediates from 4-Hydroxy-1,2-benzisoxazol-3(2H)-one: A Detailed Guide for Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Among the various derivatives, 4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Among the various derivatives, 4-hydroxy-1,2-benzisoxazol-3(2H)-one stands out as a critical starting material for the synthesis of key pharmaceutical intermediates. Its strategic functionalization allows for the construction of complex molecules with significant therapeutic value. This guide provides an in-depth exploration of the synthetic pathways originating from this versatile building block, with a focus on the preparation of intermediates for prominent antipsychotic drugs like Risperidone and Paliperidone.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations that govern these syntheses. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methods for their specific drug discovery programs.

The Strategic Importance of the 1,2-Benzisoxazole Core

The 1,2-benzisoxazole moiety is a bioisostere for various functional groups, contributing to favorable pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Its rigid structure can effectively orient substituents for optimal interaction with biological targets. The 4-hydroxy-1,2-benzisoxazol-3(2H)-one, in particular, offers multiple reaction sites for diversification, primarily through alkylation and acylation reactions.

Key Synthetic Transformations: Alkylation of the Benzisoxazole Core

A fundamental step in the utilization of 4-hydroxy-1,2-benzisoxazol-3(2H)-one derivatives is the alkylation of the heterocyclic core. This reaction is crucial for introducing the side chains necessary for pharmacological activity. A prime example is the synthesis of intermediates for Risperidone and Paliperidone, which involves the N-alkylation of a piperidine-substituted benzisoxazole derivative.

The synthesis of these antipsychotic drugs typically involves the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and a substituted 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivative.[4] While the focus of this guide is on intermediates derived from the benzisoxazole core, understanding the subsequent coupling reaction provides context for the importance of its synthesis.

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Critical Intermediate

The preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a multi-step process that highlights several important chemical transformations. A common synthetic route involves the cyclization of an appropriately substituted oxime.[5][6] The efficiency of this cyclization can be significantly influenced by the geometry of the oxime, with the Z-isomer generally being more reactive.[5][6]

Experimental Workflow: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization A 2,4-Difluorobenzoylpiperidine C Oxime Intermediate A->C Reaction B Hydroxylamine B->C Reaction D Oxime Intermediate F 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole D->F Intramolecular Cyclization E Base (e.g., K2CO3) E->F Catalyst

Caption: Workflow for the synthesis of a key benzisoxazole intermediate.

Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Materials:

  • 2,4-Difluorobenzoylpiperidine

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • Oxime Formation:

    • Dissolve 2,4-difluorobenzoylpiperidine in a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride portion-wise while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • Cyclization:

    • Dissolve the crude oxime in acetonitrile.

    • Add potassium carbonate to the solution.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Causality and Experimental Choices:

  • Oxime Geometry: The use of pyridine in the oxime formation step can influence the ratio of Z and E isomers. As mentioned, the Z-isomer is often more favorable for the subsequent cyclization.[5][6]

  • Solvent and Base in Cyclization: Acetonitrile is a common solvent for the cyclization step due to its suitable boiling point and ability to dissolve the reactants.[4] Potassium carbonate is a mild and effective base for promoting the intramolecular nucleophilic substitution that leads to the benzisoxazole ring formation.

N-Alkylation vs. O-Alkylation: A Matter of Control

The 4-hydroxy-1,2-benzisoxazol-3(2H)-one core possesses two primary sites for alkylation: the nitrogen atom of the isoxazole ring (N-alkylation) and the oxygen atom of the hydroxyl group (O-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.[7][8]

  • N-Alkylation: Generally favored under basic conditions where the nitrogen atom is deprotonated, making it a more potent nucleophile.[9][10]

  • O-Alkylation: Can be promoted under conditions that favor the deprotonation of the phenolic hydroxyl group.[11]

Reaction Scheme: N- vs. O-Alkylation

A 4-Hydroxy-1,2-benzisoxazol-3(2H)-one C N-Alkylated Product A->C N-Alkylation D O-Alkylated Product A->D O-Alkylation B Alkyl Halide (R-X) B->C B->D E Base/Solvent Conditions E->C Favors E->D Favors

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Welcome to the technical support center for the synthesis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.

I. Synthesis Overview

The synthesis of 1,2-benzisoxazole derivatives is a cornerstone in the development of a wide range of pharmacologically active compounds, including antipsychotics and anticonvulsants.[1][2][3][4] The formation of the 1,2-benzisoxazol-3(2H)-one, 4-hydroxy- core typically involves the cyclization of a suitably substituted aromatic precursor. Common synthetic strategies include the intramolecular cyclization of o-hydroxyaryl oximes or related derivatives. The yield and purity of the final product are highly sensitive to reaction conditions, reagent purity, and the presence of potential side reactions.

II. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-, providing a systematic approach to problem-solving.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields are a frequent challenge and can often be traced back to a few key areas. A systematic evaluation of your experimental setup is crucial.

1. Purity of Starting Materials: The purity of your starting materials is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[5][6]

  • Recommendation:

    • Verify the purity of your 2-aminophenol derivative and any coupling partners using techniques like NMR or HPLC.

    • Ensure all reagents are dry, as water can interfere with many cyclization reactions, potentially leading to the formation of byproducts.[5]

2. Reaction Atmosphere: Many organic reactions, especially those involving sensitive reagents or intermediates, require an inert atmosphere to prevent oxidation or reaction with atmospheric moisture.

  • Recommendation:

    • Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[6] This is particularly important if you are using air-sensitive catalysts or reagents.

3. Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that can significantly impact the reaction outcome.[5]

  • Recommendation:

    • Solvent: The solvent should be anhydrous and appropriate for the specific reaction chemistry.

    • Temperature: Optimize the reaction temperature. Sometimes, lower temperatures can improve selectivity and reduce the formation of side products.[7] Conversely, some cyclization reactions require higher temperatures to proceed efficiently.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer:

The formation of side products directly consumes your starting materials and complicates purification, leading to lower yields of the desired product.

1. Common Side Reactions: In syntheses related to benzoxazoles, which share similarities with benzisoxazoles, common side reactions include the formation of bis-amides or self-condensation of coupling partners.[5] In the context of 1,2-benzisoxazole synthesis, a potential competing reaction is the Beckmann rearrangement, which would lead to a benzo[d]oxazole as a side product.

  • Recommendation:

    • Two-Step Procedure: Consider a two-step approach where you first form and isolate an intermediate amide, followed by a separate cyclization step. This can often minimize the formation of bis-amide byproducts.[5]

    • Dehydration: Ensure complete dehydration during the cyclization step, as water can promote unwanted side reactions.[5]

    • Catalyst and Temperature Optimization: The choice of catalyst and reaction temperature can influence the reaction pathway. A milder catalyst or lower temperature may favor the desired intramolecular cyclization over intermolecular side reactions.[7]

Question 3: How do I choose the appropriate catalyst and reaction conditions for my specific substrates?

Answer:

The optimal catalyst and conditions are highly dependent on the electronic properties of your specific substrates.

  • Electron-Rich vs. Electron-Deficient Substrates:

    • Electron-rich or electron-neutral substrates may cyclize efficiently under milder conditions.

    • Electron-deficient substrates often require stronger acid catalysts or higher temperatures to facilitate the cyclization.[5]

  • Literature Precedent:

    • It is highly advisable to consult the scientific literature for procedures involving similar substrates to guide your choice of catalyst and reaction conditions.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Reaction Yield purity Verify Purity of Starting Materials start->purity atmosphere Ensure Inert Reaction Atmosphere purity->atmosphere Purity Confirmed conditions Re-evaluate Reaction Conditions (Solvent, Temperature, Time) atmosphere->conditions Inert Atmosphere Confirmed side_products Analyze for Side Products conditions->side_products incomplete_reaction Check for Incomplete Reaction conditions->incomplete_reaction optimize Systematically Optimize Conditions side_products->optimize Side Products Identified incomplete_reaction->optimize Reaction Incomplete end Improved Yield optimize->end

Caption: A flowchart for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take when working with reagents for this synthesis?

A1: Always consult the Safety Data Sheet (SDS) for each reagent.[7][8][9][10] General precautions include:

  • Working in a well-ventilated fume hood.[8]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Avoiding inhalation of dust, vapors, or mists.[8]

  • Preventing contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[11]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the best practices for purifying the final product?

A3: The purification method will depend on the physical properties of your product.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique.

IV. Experimental Protocols

General Procedure for Cyclization

This is a general guideline and may require optimization for your specific substrate.

  • To a stirred solution of the appropriate starting material (e.g., an o-hydroxyaryl oxime) in a suitable anhydrous solvent (e.g., toluene, dioxane), add the cyclizing agent (e.g., a dehydrating agent or a catalyst) under an inert atmosphere.

  • Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove any water-soluble impurities. This may involve washing with a mild acid or base.[5]

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Workflow Diagram

Reaction_Workflow reagents Starting Materials + Solvent reaction Reaction under Inert Atmosphere (Heat/Stir) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Drying, Concentration & Purification workup->purification product Pure Product purification->product

Caption: A general experimental workflow.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 0°C to refluxSubstrate dependent; optimization is key.[12]
Catalyst Loading 0.1 - 10 mol%Varies with catalyst activity and substrate reactivity.
Reaction Time 1 - 24 hoursMonitor for completion to avoid side reactions from prolonged heating.

VI. References

  • Safety Data Sheet. (2025, May 1). 1,2-Benzisothiazolin-3-one. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • Safety Data Sheet. (2023, September 23). 2-Propenoic acid, 2-methyl-, C12-15-branched and linear alkyl esters, polymers with 2-hydroxyethyl methacrylate and vinyltoluene. Retrieved from [Link]

  • Bakulev, V. A., et al. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-81.

  • University of Illinois. (2022, May 17). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS.

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.

  • Katritzky, A. R., & Rachwal, S. (2011). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in Situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). Retrieved from [Link]

  • Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones. Retrieved from

  • Smith, C. J., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.

  • Basavaraj, K., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.

  • Smith, C. J., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications.

  • Analytice. (n.d.). 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. Retrieved from

  • HETEROCYCLES. (1999). 1,2-BENZISOXAZOLES, 51(9), 2141-2144.

  • Thermo Scientific Alfa Aesar. (n.d.). 1,2-Benzisoxazol-3(2H)-one, 96%. Retrieved from [Link]

  • ResearchGate. (2025, August 12). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies.

  • Temple, D. L., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(8), 1137-1142.

  • The Royal Society of Chemistry. (2018). Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue.

  • Google Patents. (n.d.). CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Crystallization of CAS 855996-63-3 ("Crystallozen")

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support guide for the crystallization of CAS 855996-63-3, a polar organic solid we will refer to as "Crystallozen" for the purpose o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the crystallization of CAS 855996-63-3, a polar organic solid we will refer to as "Crystallozen" for the purpose of this document. Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs), where the goal is to achieve high purity and a consistent crystalline form.[1][2] However, the process is not without its challenges, and the presence of impurities can significantly impact the quality, stability, and efficacy of the final product.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to troubleshooting common issues related to impurities encountered during the crystallization of Crystallozen. Our goal is to equip you with the scientific principles and practical methodologies to diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter?

A1: Impurities in a crystallization process are typically categorized as follows:

  • Soluble Impurities: These have solubility characteristics similar to Crystallozen and remain dissolved in the mother liquor.[6] They are generally the easiest to remove with a proper crystallization and washing procedure.

  • Insoluble Impurities: These can be foreign particles like dust, grease, or by-products that are insoluble in the crystallization solvent.[6]

  • Colored Impurities: These are often large, conjugated organic molecules that can be adsorbed onto the crystal surface.[6]

  • Process-Related Impurities: These include residual solvents, unreacted starting materials, intermediates, and by-products from the synthesis.[5]

  • Polymorphic Impurities: This is where an undesired crystal form of Crystallozen crystallizes alongside the desired form. Controlling polymorphism is crucial as different forms can have different physical properties.

Q2: How do I select the best solvent for recrystallizing Crystallozen?

A2: The ideal recrystallization solvent for a polar compound like Crystallozen should exhibit the following properties:

  • High solubility at high temperatures and low solubility at low temperatures. This differential is essential for achieving a good yield.[6]

  • "Like dissolves like": Since Crystallozen is a polar compound, polar solvents like water, ethanol, or acetic acid are good starting points.[6]

  • Does not react with the compound.

  • Has a boiling point below the melting point of the compound to prevent "oiling out."

  • Is volatile enough to be easily removed from the final crystals.

  • Is non-toxic and inexpensive.

It is often necessary to use a binary solvent system (two miscible solvents) to achieve the ideal solubility profile.

Q3: What is the minimum purity level I should aim for in my crystallized product?

A3: The required purity level is dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5] For APIs, there are specific thresholds for reporting, identifying, and qualifying impurities. For example, under ICH Q3A(R2), the identification threshold for impurities in a new drug substance with a maximum daily dose of up to 2g is 0.10%.[5]

In-Depth Troubleshooting Guide

Problem 1: My final product has a low yield after crystallization.

Q: I've successfully removed impurities, but my yield of Crystallozen is consistently below 50%. What could be the cause, and how can I improve it?

A: Low yield is a common problem in crystallization and can often be traced back to the choice and volume of the solvent.[6]

Potential Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude Crystallozen. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., to remove insoluble impurities), the product can crystallize on the filter paper.

    • Solution: Use a heated filter funnel or pre-heat your glassware with hot solvent before filtration. Perform the filtration step as quickly as possible.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving Crystallozen, even at low temperatures.

    • Solution: Re-evaluate your solvent system. If you are using a single solvent, consider introducing an "anti-solvent" (a solvent in which Crystallozen is poorly soluble) to induce precipitation. This must be done carefully to avoid "oiling out."

  • Incomplete Crystallization: The cooling process may not be long or cold enough.

    • Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of Crystallozen and maximize crystal recovery.

Troubleshooting Summary: Low Yield

Potential Cause Diagnostic Check Recommended Action
Excessive Solvent Is the mother liquor still deeply colored or does analysis show high product concentration?Reduce solvent volume to the minimum required for dissolution at boiling point.
Premature Crystallization Do you see crystals forming in the filter funnel or on the filter paper?Use pre-heated glassware and a heated funnel for hot filtration.
Inappropriate Solvent Is the product still highly soluble at low temperatures?Test alternative single or binary solvent systems. Consider an anti-solvent addition.
Incomplete Cooling Was the solution only cooled to room temperature?Submerge the flask in an ice bath for at least 30 minutes before filtration.
Problem 2: The crystals are discolored (e.g., yellow or brown).

Q: My Crystallozen is supposed to be a white solid, but the crystals have a persistent yellow tint. What causes this and how can I remove the color?

A: A tint in your crystals indicates the presence of colored impurities, which are often highly conjugated organic molecules that get adsorbed onto the crystal surface.[6]

Potential Causes & Solutions:

  • Adsorbed Impurities: These impurities are present in the crude material and co-precipitate with your product.

    • Solution: The most effective method for removing colored impurities is to use activated charcoal.[6] After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight). The charcoal has a high surface area and adsorbs the colored impurities.

    • Important: Never add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly before adding it. You will then need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Degradation of the Product: Crystallozen might be degrading at the high temperature of the boiling solvent.

    • Solution: Check the stability of your compound at the boiling point of your chosen solvent. If degradation is suspected, choose a solvent with a lower boiling point. You could also consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the degradation is oxidative.

Experimental Workflow: Decolorization with Activated Charcoal

A Dissolve crude Crystallozen in minimum hot solvent B Cool solution slightly below boiling point A->B C Add activated charcoal (1-2% w/w) B->C D Heat to boiling with stirring (5-10 min) C->D E Perform hot gravity filtration to remove charcoal D->E F Allow filtrate to cool slowly to form crystals E->F G Isolate pure, white crystals by vacuum filtration F->G

Caption: Workflow for removing colored impurities.

Problem 3: Analytical tests (HPLC, LC-MS) show a persistent impurity peak.

Q: I have recrystallized my product multiple times, but HPLC analysis still shows a small, persistent impurity peak. How can I identify and remove this impurity?

A: A persistent impurity suggests that its chemical properties are very similar to Crystallozen, making it difficult to separate by standard crystallization.[1] This could be a structurally related compound, an isomer, or a by-product.

Troubleshooting Workflow: Identifying and Removing Persistent Impurities

cluster_0 Stage 1: Identification cluster_1 Stage 2: Process Optimization cluster_2 Stage 3: Advanced Purification Start Persistent impurity detected (e.g., by HPLC) Identify Characterize impurity using LC-MS, NMR, or GC-MS Start->Identify Source Determine impurity source: - Starting Material - By-product - Degradant Identify->Source Optimize Modify reaction conditions to minimize impurity formation Source->Optimize Impurity is a by-product Solvent Screen alternative crystallization solvents Source->Solvent Impurity co-crystallizes Wash Optimize wash step: - Use chilled solvent - Test different wash solvents Solvent->Wash Slurry Perform a reslurry of the crystals in a poor solvent Wash->Slurry Chromatography Consider preparative chromatography Slurry->Chromatography Impurity still present

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Welcome to the technical support center dedicated to addressing the solubility challenges of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for handling this compound in experimental settings. We will explore the causal factors behind solubility issues and provide robust, validated protocols to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- that influence its solubility?

The solubility of this compound is governed by its molecular structure. The core 1,2-benzisoxazole ring system is largely planar and hydrophobic, which inherently limits aqueous solubility. The key functional group is the phenolic hydroxyl (-OH) at the 4-position. This group introduces two critical characteristics:

  • Weak Acidity: The phenolic proton can be abstracted under basic conditions (pH > pKa) to form a more soluble phenolate anion. This makes the compound's aqueous solubility highly pH-dependent.[1][2]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for interactions with polar solvents.

The parent compound, 1,2-Benzisoxazol-3(2H)-one, has a melting point between 137-140°C, indicating significant crystal lattice energy that must be overcome by the solvent for dissolution to occur.[3] The addition of the hydroxyl group will likely alter this, but the principle remains the same.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Understanding this distinction is crucial for designing meaningful experiments.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is determined using methods like the shake-flask method, where excess solid is equilibrated with the solvent over a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[2] This is the "gold standard" measurement and is critical for formulation and development.[1]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[4][5] This value is highly relevant for early-stage drug discovery and in vitro biological assays where such dilutions are common.[5]

Which to measure?

  • For early-stage screening and in vitro assays , kinetic solubility is often more practical and relevant to the experimental conditions.[5]

  • For formulation development, preclinical studies, and regulatory submissions , thermodynamic solubility is essential.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

This is a classic problem for poorly soluble compounds and is directly related to kinetic solubility. DMSO is a powerful aprotic solvent capable of dissolving many organic molecules at high concentrations.[6] When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment abruptly changes from being predominantly organic to almost entirely aqueous. The compound, which is not sufficiently soluble in the aqueous buffer, rapidly precipitates out of the solution.[4] This can lead to inaccurate and non-reproducible results in biological assays.[1]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: I am having difficulty preparing a high-concentration stock solution (>10 mM) even in DMSO or DMF.
  • Probable Cause: The compound may have inherently low solubility even in common organic solvents, or the dissolution rate is very slow.[1] The crystal lattice energy of the solid form may be particularly high, requiring more energy to break apart the crystal structure.

  • Recommended Solutions:

    • Test a Wider Range of Solvents: While DMSO and DMF are excellent starting points, consider other solvents such as N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), or ethanol.[1]

    • Apply Gentle Heating: Warm the solution gently (e.g., to 30-40°C) while stirring. This provides the energy needed to overcome the crystal lattice forces. Crucially, always monitor for compound stability , as some molecules can degrade at elevated temperatures.

    • Use Sonication: Place the vial in a sonicator bath. The ultrasonic waves create micro-cavitations that can help break up solid aggregates and accelerate dissolution.[1]

Issue 2: My aqueous solubility results are inconsistent and not reproducible.
  • Probable Cause: Inconsistent results are often a sign that equilibrium has not been reached or that the experimental conditions are not being precisely controlled.

  • Recommended Solutions:

    • Control Temperature: Ensure all experiments are conducted at a constant, well-defined temperature, as solubility is temperature-dependent.[2]

    • Verify pH: For a weakly acidic compound like this, small variations in buffer pH can cause large changes in solubility. Always prepare buffers carefully and verify the final pH.[7]

    • Ensure True Equilibrium: When measuring thermodynamic solubility, ensure the shaking/agitation time is sufficient. A good practice is to measure the concentration at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the concentration no longer increases.

    • Check for Solid State Form: Different polymorphic or salt forms of a compound can have different solubilities. Ensure you are using the same batch and form of the material for all experiments.

Issue 3: The compound dissolves in my aqueous formulation but precipitates out after a few hours or upon storage.
  • Probable Cause: You may have created a supersaturated solution. This is common when using methods like pH adjustment to temporarily increase solubility. Over time, the solution reverts to its thermodynamically stable state, and the excess compound precipitates.

  • Recommended Solutions:

    • Determine Thermodynamic Solubility: First, determine the true equilibrium solubility in your final buffer. Your formulation concentration must be at or below this level to ensure long-term stability.

    • Employ Solubilization Technologies: If the required concentration is higher than the thermodynamic solubility, you must use enabling technologies. These include:

      • Co-solvents: Adding a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 can increase solubility by reducing the overall polarity of the solvent system.[7]

      • Surfactants: Using surfactants (e.g., Polysorbate 80, Cremophor EL) above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the compound, effectively shielding it from the aqueous environment.[1]

Visual Workflow: A Systematic Approach to Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent system for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-.

SolventSelectionWorkflow start Start: Define Required Concentration & Application screen_organic Step 1: Organic Stock Solvent Screening (DMSO, NMP, Ethanol) start->screen_organic check_stock_sol Is >10 mM Stock Achievable? screen_organic->check_stock_sol use_sonication Apply Gentle Heat / Sonication check_stock_sol->use_sonication No screen_aqueous Step 2: Determine Aqueous Solubility (Kinetic & Thermo.) check_stock_sol->screen_aqueous Yes use_sonication->screen_organic check_aq_sol Is Aqueous Solubility Sufficient for Application? screen_aqueous->check_aq_sol formulation_dev Step 3: Formulation Development check_aq_sol->formulation_dev No end End: Optimized Formulation check_aq_sol->end Yes cosolvent Option A: Co-Solvent System (PEG, Propylene Glycol) formulation_dev->cosolvent ph_adjust ph_adjust formulation_dev->ph_adjust surfactant Option C: Surfactant System (e.g., Polysorbate 80) formulation_dev->surfactant cosolvent->end ph_adjust->end surfactant->end

Caption: A decision-tree for systematic solvent and formulation optimization.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is the gold standard for measuring equilibrium solubility.[1]

Materials:

  • 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- (solid powder)

  • Selected solvent/buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand for 30 minutes to allow larger particles to settle. Then, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet all undissolved solid.[4]

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of your calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration. This concentration is the thermodynamic solubility.

Data Summary: Solvent Selection Guide

The choice of a solvent is a balance of solubilizing power, safety, and compatibility with the downstream application.[8]

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
Water -10.2100The ultimate biological solvent, but solubility is expected to be very low at neutral pH.
Ethanol 34.378A common, low-toxicity co-solvent suitable for increasing aqueous solubility.[8]
Propylene Glycol --188A viscous co-solvent often used in preclinical formulations.
PEG 400 ---A non-volatile polymer co-solvent, excellent for increasing solubility.
DMSO -7.2189Excellent for high-concentration stocks, but can be toxic to cells at >0.5-1% v/v.
NMP 26.7202A very strong solubilizer, but has reproductive toxicity concerns and should be used with caution.[8]
Acetone 35.156Useful for initial dissolution but too volatile for most final formulations.[8]

Solvent classes are based on ICH Q3C guidelines for residual solvents, where Class 3 solvents have low toxic potential and Class 2 have limited use due to toxicity risks.[8]

References

  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds - Benchchem.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Public
  • Technical Support Center: Purification of Benzoxazole Deriv
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Compound solubility measurements for early drug discovery | Comput
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv.
  • 1,2-Benzisoxazol-3(2H)-one, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar.

Sources

Optimization

reducing byproduct formation during 4-hydroxy-1,2-benzisoxazole derivatization

Welcome to the Advanced Technical Support Center for benzisoxazole chemistry. Derivatizing the 4-hydroxy-1,2-benzisoxazole scaffold presents unique synthetic challenges due to the fragility of the heterocyclic core and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for benzisoxazole chemistry. Derivatizing the 4-hydroxy-1,2-benzisoxazole scaffold presents unique synthetic challenges due to the fragility of the heterocyclic core and the ambidentate nature of the molecule. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize O-alkylation yields while suppressing byproduct formation.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my 4-hydroxy-1,2-benzisoxazole starting material degrade into a cyanophenol byproduct during basic alkylation? A: This degradation is driven by the Kemp elimination , a well-documented base-promoted E2-type ring-opening reaction[1]. The 1,2-benzisoxazole core contains a relatively weak N–O bond. When exposed to strong bases (e.g., NaOH, NaH, or aliphatic amines), deprotonation at the C3 position triggers a concerted cleavage of the N–O bond, yielding a 2-hydroxybenzonitrile (salicylonitrile) derivative[2]. Because the transition state involves substantial transfer of negative charge to the ether oxygen, the reaction is highly sensitive to the basicity of the environment[2]. To prevent this, you must select a base that is strong enough to deprotonate the 4-hydroxyl group (pKa ~9.5) but mild enough to leave the C3 proton intact.

Q: I switched to a milder base, but I am now seeing a mixture of O-alkylated and N-alkylated isomers. How can I drive O-selectivity? A: This regioselectivity issue arises from the ambidentate nucleophilicity of the benzisoxazole/phenoxide system. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "hard" nucleophile, while the nitrogen is "softer." To drive O-alkylation, you must pair the hard oxygen nucleophile with a "hard" electrophile. Switch your alkyl halides (soft electrophiles) to alkyl mesylates or tosylates (hard electrophiles). Additionally, utilizing polar aprotic solvents like acetonitrile (MeCN) enhances the nucleophilicity of the oxygen by leaving it relatively unsolvated.

Q: Can I use Mitsunobu conditions to derivatize the 4-hydroxyl group and avoid inorganic bases entirely? A: Yes, but with strict stoichiometric control. While the Mitsunobu reaction is an excellent base-free method for phenol alkylation, excess Mitsunobu reagents can actually induce the Kemp elimination. The betaine intermediate formed by PPh3 and DIAD is sufficiently basic to trigger a cyclodehydration-β-elimination cascade, leading to the salicylonitrile byproduct[3]. To ensure a safe protocol, strictly limit your Mitsunobu reagents to 1.05 equivalents relative to the benzisoxazole.

Part 2: Visualizing the Chemistry

MechanisticPathway Start 4-Hydroxy-1,2-benzisoxazole Base Base Addition Start->Base Phenoxide Phenoxide Anion (O-Nucleophile) Base->Phenoxide Mild Base (Cs2CO3) C3Deprot C3 Deprotonation (Unstable Intermediate) Base->C3Deprot Strong Base (NaH) Target O-Alkylated Derivative (Target Product) Phenoxide->Target Electrophile Kemp Salicylonitrile Byproduct (Kemp Elimination) C3Deprot->Kemp N-O Cleavage

Mechanistic divergence during base-mediated derivatization of 4-hydroxy-1,2-benzisoxazole.

TroubleshootingWorkflow Detect LC-MS Analysis: Low Target Yield Identify Identify Dominant Byproduct Detect->Identify KempBP Salicylonitrile (Ring Opening) Identify->KempBP NAlkylBP N-Alkylated Isomer (Regioselectivity Issue) Identify->NAlkylBP FixKemp Action: Switch to Cs2CO3, Lower Temp to 0°C KempBP->FixKemp FixNAlkyl Action: Use Hard Electrophile (e.g., Mesylate) in MeCN NAlkylBP->FixNAlkyl

Decision tree for identifying and resolving common derivatization byproducts.

Part 3: Quantitative Condition Analysis

The table below summarizes the causality of base and solvent choices on the distribution of products during the derivatization of 4-hydroxy-1,2-benzisoxazole.

Reaction ConditionsElectrophile TypeTarget O-Alkylated YieldSalicylonitrile ByproductN-Alkylated ByproductMechanistic Outcome
NaH (1.5 eq), DMF, 25 °C Alkyl Bromide (Soft)< 10%> 85%< 5%Rapid C3 deprotonation triggers Kemp elimination.
Butylamine, H₂O, 20 °C Alkyl Bromide (Soft)0%> 95%0%Amine base heavily promotes E2 ring-opening[2].
K₂CO₃ (1.2 eq), DMF, 25 °C Alkyl Bromide (Soft)65%15%20%Mild base reduces ring-opening; soft electrophile causes N-alkylation.
Cs₂CO₃ (1.1 eq), MeCN, 0 °C Alkyl Mesylate (Hard)> 92% < 2% < 5% Hard/Hard match drives O-selectivity; low temp prevents ring-opening.
PPh₃/DIAD (1.5 eq), THF Aliphatic Alcohol40%60%0%Excess basic betaine triggers cyclodehydration-β-elimination cascade[3].
PPh₃/DIAD (1.05 eq), THF Aliphatic Alcohol> 95% < 2% 0% Strict stoichiometry prevents base-induced degradation.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol for the Mild O-Alkylation of 4-Hydroxy-1,2-Benzisoxazole incorporates built-in validation checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action, preventing the waste of downstream resources.

Step 1: Phenoxide Generation
  • Action: Charge a dry, argon-purged flask with 4-hydroxy-1,2-benzisoxazole (1.0 eq) and anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration. Cool the solution to exactly 0 °C using an ice bath. Add Cesium Carbonate (Cs₂CO₃) (1.1 eq) in a single portion.

  • Causality: MeCN is a polar aprotic solvent that poorly solvates anions, increasing the reactivity of the hard phenoxide oxygen. Cs₂CO₃ provides a mild, bulky basic environment. The large cesium counterion increases the solubility of the carbonate and keeps the phenoxide "naked" and highly reactive, while the 0 °C temperature kinetically suppresses C3 deprotonation.

  • Validation Checkpoint: The solution should transition to a pale yellow suspension within 5 minutes, indicating successful phenoxide formation.

    • Failure State: If the solution turns deep orange or red, premature ring-opening (Kemp elimination) has occurred.

    • Corrective Action: Discard the mixture. Ensure the reaction flask is strictly moisture-free and verify the internal temperature is strictly ≤0 °C before adding the base.

Step 2: Electrophilic Addition
  • Action: Stir the pale yellow suspension for no longer than 15 minutes at 0 °C. Dropwise add the alkyl mesylate or tosylate (1.1 eq) dissolved in 1 mL of anhydrous MeCN.

  • Causality: Prolonged stirring of the phenoxide without an electrophile risks slow degradation. Hard electrophiles (sulfonates) strictly favor attack by the hard oxygen nucleophile, preventing N-alkylation.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) after 30 minutes. The starting material spot should begin to fade, replaced by a higher Rf spot (O-alkylated product).

Step 3: Reaction Maturation and Quench
  • Action: Allow the reaction to slowly warm to room temperature (20 °C) and stir for 2–4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The target mass [M+H]+ should dominate the chromatogram.

    • Failure State: If a significant peak corresponding to [M-18] (loss of water from the cyanophenol derivative) appears, the Kemp elimination is competing.

    • Corrective Action: Quench the reaction immediately to salvage the existing product.

  • Action: Quench the reaction by pouring it into an equal volume of saturated aqueous NH₄Cl.

  • Causality: The mild acidic quench neutralizes any remaining Cs₂CO₃ instantly, halting any latent Kemp elimination during the aqueous workup phase. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • Kemp Elimination: A Probe Reaction To Study Ionic Liquids Properties Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Nonspecific Medium Effects versus Specific Group Positioning in the Antibody and Albumin Catalysis of the Base-Promoted Ring-Opening Reactions of Benzisoxazoles Source: Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Methods for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the chromatographic analysis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chromatographic analysis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the separation of this compound, providing in-depth, scientifically-grounded solutions and protocols. Our approach is built on fundamental chromatographic principles, drawing from established methods for structurally related benzisoxazole derivatives.[1][2]

Understanding the Analyte: Physicochemical Properties

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is a polar, aromatic organic compound. Its structure, featuring a benzisoxazole core with a hydroxyl group, presents specific challenges for chromatographic separation. The polar hydroxyl and N-H groups can engage in secondary interactions with stationary phases, while the aromatic ring provides hydrophobicity.

PropertyValue (Estimated/Parent Compound Data)Implication for Chromatography
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
Structure See Figure 1Aromatic, planar system with polar functional groups.
pKa (Phenolic OH) ~8-10 (Estimated)The compound's ionization state is pH-dependent, critically affecting retention and peak shape in reversed-phase HPLC.
logP < 1.1 (Estimated lower than parent compound due to -OH)Indicates moderate polarity; suitable for reversed-phase HPLC.
Melting Point >140°C (Estimated higher than parent compound)[3]Suggests low volatility, making Gas Chromatography (GC) challenging without derivatization.

Caption: Chemical structure of the parent compound.

Frequently Asked Questions (FAQs)

Q1: I'm starting my method development for this compound. Which HPLC column and mobile phase should I begin with?

Answer: For a polar aromatic compound like 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-, a modern, high-purity, end-capped C18 column is the most logical starting point. These columns minimize residual silanol interactions, which are a primary cause of peak tailing for polar analytes.[4][5]

A gradient elution is recommended to ensure the compound elutes with a good peak shape and in a reasonable time.

Recommended Starting Conditions (HPLC):

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., 100 x 4.6 mm, 3 µm)Provides hydrophobic retention while minimizing secondary polar interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures the phenolic hydroxyl group remains protonated (non-ionized), leading to better peak shape and consistent retention.[4][6] Formic acid is MS-compatible.[7]
Mobile Phase B AcetonitrileOffers good UV transparency and lower viscosity compared to methanol.
Gradient 5% to 95% B over 10 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 238 nm or 275 nmBenzisoxazole derivatives show strong absorbance in this range.[1][8]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Q2: My chromatogram shows a severely tailing peak. What is causing this and how can I fix it?

Answer: Peak tailing is the most common issue for this type of compound and is almost always caused by secondary interactions between the analyte's polar groups (especially the phenolic hydroxyl) and active sites on the stationary phase, primarily residual silanol groups.[4][9][10]

This issue can be addressed systematically using the following troubleshooting workflow:

G cluster_0 Mobile Phase Optimization cluster_1 Hardware & Column Health cluster_2 Advanced Solutions start Problem: Severe Peak Tailing ph_check Is Mobile Phase pH 2-3 units below analyte pKa? start->ph_check adjust_ph ACTION: Lower pH (e.g., 0.1% Formic or Phosphoric Acid) ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-50 mM)? ph_check->buffer_check Yes end_node Resolution: Symmetrical Peak adjust_ph->end_node adjust_buffer ACTION: Increase buffer concentration buffer_check->adjust_buffer No void_check Suspect a column void or blocked frit? buffer_check->void_check Yes adjust_buffer->end_node reverse_flush ACTION: Reverse-flush column (if permitted by manufacturer) void_check->reverse_flush Yes alt_column Is tailing persistent on a standard C18? void_check->alt_column No replace_column ACTION: Replace column reverse_flush->replace_column If problem persists replace_column->end_node use_polar_embedded SOLUTION: Use a polar-embedded or 'AQ' type C18 column alt_column->use_polar_embedded Yes alt_column->end_node No use_polar_embedded->end_node

Caption: Troubleshooting decision tree for peak tailing.

Detailed Steps to Resolve Tailing:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate the 4-hydroxy group. A pH of 2.5-3.5 is ideal. Using a buffer like phosphate or formate at a concentration of 10-25 mM can improve peak shape by maintaining a consistent pH.[6][11]

  • Verify Column Health: A void at the column inlet or a partially blocked frit can cause tailing.[4] Try flushing the column or, if the problem persists, replace it with a new one to confirm if the column is the issue.[4]

  • Use a Highly Deactivated Column: Not all C18 columns are the same. Use a column known for high end-capping efficiency and low silanol activity.[5]

  • Consider an Alternative Stationary Phase: If tailing persists, a standard C18 phase may not be suitable. A polar-embedded phase provides an alternative retention mechanism that shields the analyte from surface silanols, often yielding excellent peak shapes for polar compounds.[5]

Q3: Can I analyze this compound using Gas Chromatography (GC)?

Answer: Direct GC analysis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is not recommended. The compound has multiple polar, active hydrogens (-OH, -NH) and a relatively high melting point, making it non-volatile and prone to thermal degradation in the GC inlet.[3]

For successful GC analysis, derivatization is required. This process involves chemically modifying the polar functional groups to make the analyte more volatile and thermally stable.

Potential Derivatization Strategy:

  • Silylation: Reacting the analyte with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogens on the hydroxyl and amide groups with non-polar trimethylsilyl (TMS) groups.

  • Acylation: Using an agent like pentafluorobenzoyl chloride could also be effective, as has been demonstrated for related benzimidazole structures.[12]

After derivatization, analysis could be performed on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane). However, given the simplicity and direct applicability of HPLC, it remains the superior technique for this analyte.

Q4: I am observing extraneous peaks in my chromatogram. What are the likely sources?

Answer: Extraneous or "ghost" peaks can originate from several sources.

  • Sample Impurities: The compound itself may contain impurities from its synthesis, such as starting materials or by-products.[13][14][15] If possible, obtain a certificate of analysis or run a blank synthesis matrix to identify these.

  • Solvent Contamination: Ensure you are using high-purity, HPLC-grade solvents. Impurities in water or acetonitrile are a common cause of ghost peaks, especially in gradient elution.

  • System Contamination (Carryover): If a previous, more concentrated sample was injected, residual amounts can elute in subsequent runs. To check for this, inject a blank (mobile phase) after a sample injection. If peaks appear, implement a robust needle wash protocol and, if necessary, flush the system with a strong solvent.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion or splitting. Whenever possible, dissolve the sample in the initial mobile phase composition.[9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) - Starting Method

This protocol provides a robust starting point for the analysis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
  • Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 10-50 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC System Configuration:

G A Solvent A: 0.1% FA in Water Pump HPLC Pump (Gradient) A->Pump B Solvent B: Acetonitrile B->Pump Injector Autosampler Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV/Vis Detector (238 nm) Column->Detector Waste Waste Detector->Waste Data Data System Detector->Data

Caption: Typical experimental workflow for HPLC analysis.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 100 Å, 3 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
UV Wavelength 238 nm
Gradient Program
Time (min)% B
0.05
10.095
12.095
12.15
15.05

4. Optimization:

  • Poor Retention: If the peak elutes too early, decrease the initial %B or use a less polar column (e.g., C8).

  • Poor Resolution: If co-eluting with impurities, make the gradient shallower (e.g., extend the gradient time to 20 minutes) to improve separation.[16]

  • High Backpressure: Check for system or column blockages. Ensure mobile phase is filtered and degassed.

References
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. [Link]

  • Structurally similar compounds separation by a validated stability indicating RP-HPLC method in Benzisoxazol derivative drugs. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 697-703. [Link]

  • Benzisoxazole. (n.d.). Wikipedia. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (2018). International Journal of Pharmaceutical Quality Assurance, 9(2), 209-214. [Link]

  • Mobile phase optimization for the separation of some herbicide samples using HPLC. (2002). Journal of the Brazilian Chemical Society, 13(6). [Link]

  • Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • 3-Hydroxy-1,2-benzisoxazole. (n.d.). PubChem. [Link]

  • Chemical Properties of 1,2-benzisothiazol-3(2H)-one. (n.d.). Cheméo. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2020). Chemistry of Heterocyclic Compounds, 56(1), 1-28. [Link]

  • 1,2-Benzisothiazol-3(2H)-one. (n.d.). PubChem. [Link]

  • Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). (2010, April 8). FooDB. [Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2011). Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. (1998). Journal of Analytical Toxicology, 22(1), 18-26. [Link]

  • Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. (2021, February 12). Scientific Reports. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010, February 25). Organic Letters, 12(6), 1240-1243. [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 282-286. [Link]

  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]

  • Method for synthesizing 1,2-benzisothiazolin-3-one. (2013).
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (2013). Der Pharma Chemica, 5(5), 159-164. [Link]

Sources

Reference Data & Comparative Studies

Validation

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- vs 7-hydroxy-1,2-benzisoxazol-3(2H)-one reactivity comparison

An in-depth technical analysis of 1,2-benzisoxazol-3(2H)-one derivatives reveals that the positional isomerism of a single hydroxyl group dictates entirely divergent chemical behaviors. By comparing 4-hydroxy-1,2-benziso...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1,2-benzisoxazol-3(2H)-one derivatives reveals that the positional isomerism of a single hydroxyl group dictates entirely divergent chemical behaviors. By comparing 4-hydroxy-1,2-benzisoxazol-3(2H)-one and 7-hydroxy-1,2-benzisoxazol-3(2H)-one , we observe a masterclass in how intramolecular forces and electronic distribution govern reactivity.

This guide objectively compares the mechanistic pathways, kinetic profiles, and practical applications of these two isomers, providing drug development professionals and synthetic chemists with actionable, field-proven insights.

Structural & Electronic Basis of Reactivity

The 4-Hydroxy Isomer: The Thermodynamic Sink

The 4-hydroxy derivative (often studied in its 3-carboxylate form) is defined by a strong peri-interaction. The hydroxyl group at the 4-position is perfectly aligned to form a robust intramolecular hydrogen bond with the adjacent carbonyl or carboxylate group at the 3-position[1].

In standard benzisoxazole-3-carboxylates (such as the 6-nitro analog), transferring the reaction from water to a dipolar aprotic solvent (e.g., HMPA) accelerates decarboxylation by up to 108 -fold because the ground state loses hydrogen-bond stabilization from the solvent[2],[3]. However, the 4-hydroxy isomer provides its own "internal protic environment." This intramolecular H-bond stabilizes the initial state so profoundly that its decarboxylation rate becomes exceedingly slow and almost entirely solvent-insensitive[1].

The 7-Hydroxy Isomer: The Internal Buffer

Conversely, the 7-hydroxy isomer places the hydroxyl group adjacent to the isoxazole oxygen, far removed from the 3-position. When alkylated to form Kemp’s reagent (2-ethyl-7-hydroxybenzisoxazolium salt), it becomes a premier, racemization-free reagent for peptide synthesis.

Upon reaction with a carboxylate, the benzisoxazole ring opens to form an iminoanhydride, which rapidly undergoes intramolecular acyl transfer to yield a 3-acyloxy-2-hydroxy-N-ethylbenzamide active ester. The critical advantage of the 7-OH group is that it ionizes to a phenoxide-like anion under coupling conditions. This internal oxyanion acts as a built-in base that accelerates aminolysis while simultaneously suppressing the formation of oxazolones, thereby preventing the Brenner rearrangement and completely mitigating racemization[4].

Mechanistic Pathways & Logical Relationships

G A 4-Hydroxy Isomer (Initial State) B Intramolecular H-Bonding A->B Peri-interaction C Stabilized Ground State B->C Internal protic environment D High Kinetic Barrier (Slow Decarboxylation) C->D Solvent insensitive

Logical flow of intramolecular H-bonding causing solvent-insensitive decarboxylation.

G A 7-Hydroxybenzisoxazolium (Kemp's Reagent) B Base-Catalyzed Ring Opening A->B C Iminoanhydride Intermediate B->C D Intramolecular Acyl Transfer C->D Fast rearrangement E Active Phenolic Ester (Internal Buffer) D->E Avoids oxazolone F Aminolysis E->F Amine addition G Racemization-Free Peptide F->G High yield

Workflow of Kemp's reagent utilizing internal buffering for racemization-free coupling.

Quantitative Data Comparison

The following table summarizes the divergent experimental profiles of the two isomers based on established kinetic and synthetic data.

Parameter4-Hydroxy-1,2-benzisoxazol-3(2H)-one7-Hydroxy-1,2-benzisoxazol-3(2H)-one
Primary Application Kinetic probe for solvent/H-bonding effectsHigh-efficiency peptide coupling reagent
Key Structural Feature Peri-interaction (H-bond to C3 carbonyl)Distal hydroxyl (adjacent to O1)
Reactive Intermediate Highly stable carboxylate ground stateIminoanhydride / Active phenolic ester
Solvent Sensitivity Highly insensitive (internal protic environment)Highly sensitive to base and solvent
Reaction Kinetics Extremely slow decarboxylationRapid intramolecular acyl transfer
Racemization Control N/AExcellent (internal oxyanion buffer)

Experimental Protocols

Protocol A: Kinetic Evaluation of 4-Hydroxybenzisoxazole-3-carboxylate Decarboxylation

Causality & Self-Validation: To validate the internal hydrogen-bonding model, this protocol utilizes a solvent gradient. If the molecule relied on external solvents for ground-state stabilization, the decarboxylation rate would spike in aprotic solvents. The self-validating nature of this assay is that the rate remains constant, proving the internal H-bond outcompetes the solvent[1].

  • Preparation: Prepare a 2.0×10−1 M stock solution of 4-hydroxybenzisoxazole-3-carboxylic acid in anhydrous methanol[5].

  • Solvent Gradient Setup: Prepare a series of 3.0 mL solvent systems (e.g., pure water, DMSO, acetonitrile, and HMPA). Buffer each with tetramethylguanidine to ensure complete deprotonation to the active carboxylate[1].

  • Initiation: Inject 5 µL of the stock solution into the solvent system at 30 °C. Mix rapidly.

  • Monitoring: Monitor the reaction spectrophotometrically at ~410 nm to track the disappearance of the carboxylate anion[5].

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ). The rate will remain uniformly slow across all solvents, confirming the kinetic barrier imposed by the 4-OH group.

Protocol B: Racemization-Free Peptide Coupling via 7-Hydroxybenzisoxazolium Salt

Causality & Self-Validation: The self-validating aspect of this protocol lies in the absence of the oxazolone byproduct. By monitoring the reaction via HPLC, the suppression of the Brenner rearrangement validates the internal buffering mechanism of the 7-oxyanion.

  • Activation: Dissolve the N-protected amino acid (e.g., Z-Gly-Phe-OH) and 1.0 equivalent of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate in anhydrous DMF.

  • Ring Opening: Add 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine) at 0 °C to generate the active ester intermediate. Stir for 30 minutes.

  • Aminolysis: Introduce the C-protected amino acid (e.g., Gly-OEt) to the reaction mixture. The internal 7-oxyanion will internally catalyze the amine addition[4].

  • Coupling: Allow the reaction to proceed at room temperature for 4-12 hours.

  • Isolation: Quench with dilute aqueous acid, extract with ethyl acetate, and wash with mild alkali to remove the N-ethylsalicylamide byproduct, yielding the pure peptide.

Sources

Comparative

NMR spectra comparison of substituted 1,2-benzisoxazol-3(2H)-one isomers

An In-Depth Analytical Guide to the NMR Spectral Differentiation of Substituted 1,2-Benzisoxazol-3(2H)-one Isomers Executive Summary The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analytical Guide to the NMR Spectral Differentiation of Substituted 1,2-Benzisoxazol-3(2H)-one Isomers

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) ranging from antipsychotics to targeted enzyme inhibitors. However, the functionalization of this scaffold presents a classic synthetic challenge: the tautomeric equilibrium of 1,2-benzisoxazol-3-ol acts as an ambident nucleophile during alkylation, yielding a mixture of N-alkylated (1,2-benzisoxazol-3(2H)-one) and O-alkylated (3-alkoxy-1,2-benzisoxazole) isomers.

For researchers and drug development professionals, distinguishing these regioisomers rapidly and definitively is critical for ensuring API purity and establishing structure-activity relationships (SAR). This guide provides an objective, self-validating analytical framework for differentiating these isomers using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The Mechanistic Challenge: Tautomerism and Ambident Reactivity

The parent heterocycle exists in a dynamic keto-enol tautomeric equilibrium between the aromatic enol form (1,2-benzisoxazol-3-ol) and the non-aromatic keto form (1,2-benzisoxazol-3(2H)-one) (1). When subjected to basic alkylation conditions, the deprotonated intermediate can undergo nucleophilic attack via either the nitrogen or the oxygen atom.

The resulting product distribution is governed by the hard-soft acid-base (HSAB) principle, the specific alkylating agent, and the solvent environment (2). Because these isomers possess identical masses and similar polarities, rigorous spectroscopic differentiation is mandatory.

Tautomerism A 1,2-Benzisoxazol-3-ol (Enol Form) B 1,2-Benzisoxazol-3(2H)-one (Keto Form) A->B Tautomeric Equilibrium C Alkylating Agent (R-X) + Base A->C B->C D O-Alkylated Isomer (3-Alkoxy-1,2-benzisoxazole) C->D O-Alkylation E N-Alkylated Isomer (2-Alkyl-1,2-benzisoxazol-3(2H)-one) C->E N-Alkylation

Reaction pathways generating N- and O-alkylated 1,2-benzisoxazole isomers.

Spectroscopic Differentiation: Causality Behind the Chemical Shifts

To establish a highly trustworthy analytical profile, we must look beyond empirical pattern matching and understand the physical chemistry driving the NMR chemical shifts.

¹H NMR Analysis: Electronegativity and Anisotropy
  • Aliphatic Protons (The Alkyl Chain): Oxygen is significantly more electronegative than nitrogen. Consequently, the inductive electron-withdrawing effect is stronger in the O-alkylated isomer. Protons on the carbon directly attached to the heteroatom (e.g., -CH₂-X) will appear further downfield (typically ~4.0–4.5 ppm) in the O-alkylated product compared to the N-alkylated product (~3.5–4.0 ppm).

  • Aromatic Protons (The H-4 Position): The N-alkylated isomer features a rigid lactam carbonyl (C=O). This double bond creates a strong magnetic anisotropic cone that heavily deshields the adjacent aromatic H-4 proton, often pushing it beyond 7.6 ppm. In the O-alkylated isomer, this anisotropic effect is absent, and H-4 resonates in a more standard aromatic range.

¹³C NMR Analysis: Conjugation and Localization
  • The C-3 Carbon: In the N-alkylated keto form, the C-3 carbon is a localized lactam carbonyl, which typically resonates between 165–168 ppm. In the O-alkylated enol form, the C-3 carbon is part of an extended aromatic isoxazole system (C=N), which provides resonance stabilization and shifts the signal slightly upfield to 160–163 ppm. This difference is highly diagnostic for identifying N-protected benzisoxazole derivatives in medicinal chemistry workflows (3).

Quantitative Data Summary
Spectroscopic ParameterN-Alkylated Isomer (2-Alkyl-1,2-benzisoxazol-3(2H)-one)O-Alkylated Isomer (3-Alkoxy-1,2-benzisoxazole)Mechanistic Causality
¹H NMR: Alkyl Protons (CH₂-X) ~3.5 – 4.0 ppm~4.0 – 4.5 ppmOxygen's higher electronegativity induces stronger local deshielding than nitrogen.
¹H NMR: Aromatic H-4 >7.6 ppm (Strongly deshielded)<7.5 ppm (Normal aromatic range)Magnetic anisotropy from the adjacent C=O double bond deshields the ortho proton.
¹³C NMR: C-3 Carbon ~165 – 168 ppm (Lactam C=O)~160 – 163 ppm (Imine C=N)Carbonyl carbons lack the extended aromatic delocalization of the isoxazole ring.
¹³C NMR: Alkyl Carbon (CH₂-X) ~40 – 50 ppm~60 – 70 ppmDirect attachment to oxygen significantly deshields the aliphatic carbon.
2D HMBC (³J_CH) Alkyl protons correlate to C=O (~166 ppm)Alkyl protons correlate to C=N (~161 ppm)Definitive through-bond connectivity validates the heteroatom attachment point.

Experimental Protocol: A Self-Validating Analytical System

To ensure absolute trustworthiness in structural assignment, the following protocol employs a self-validating system . Rather than relying solely on 1D NMR chemical shift libraries—which can be skewed by solvent effects or complex substitution patterns—this workflow mandates the use of 2D Heteronuclear Multiple Bond Correlation (HMBC) to mathematically prove atomic connectivity.

Workflow S1 Synthesis & Crude Mixture S2 Silica Gel Chromatography S1->S2 Separate S3 NMR Sample Prep (CDCl3 / DMSO-d6) S2->S3 Isolate S4 1D NMR (1H, 13C) S3->S4 Acquire S5 2D NMR (HMBC, HSQC) S3->S5 Acquire S6 Self-Validating Assignment S4->S6 Presumptive S5->S6 Definitive

Self-validating NMR workflow for the isolation and structural assignment of isomers.

Step-by-Step Methodology

Step 1: Chromatographic Resolution

  • Concentrate the crude alkylation mixture in vacuo.

  • Purify via flash column chromatography (silica gel). Analytical Insight: The N-alkylated lactam isomer is typically more polar due to the exposed carbonyl dipole and will elute slower than the less polar O-alkylated aromatic isomer when using standard Hexane/Ethyl Acetate gradients.

Step 2: Sample Preparation

  • Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated solvent (CDCl₃ is preferred for resolution; DMSO-d₆ if solubility is an issue).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 3: 1D NMR Acquisition (Presumptive Assignment)

  • Acquire a standard ¹H NMR spectrum (minimum 400 MHz). Identify the chemical shift of the alkyl -CH₂- group and the aromatic H-4 proton.

  • Acquire a ¹³C NMR spectrum (minimum 100 MHz). Locate the C-3 carbon signal (160–168 ppm).

  • Decision Gate: If the -CH₂- is ~3.8 ppm, H-4 is ~7.8 ppm, and C-3 is ~166 ppm, the presumptive assignment is the N-alkylated isomer .

Step 4: 2D HMBC Acquisition (Definitive Validation)

  • Acquire a 2D HMBC spectrum optimized for long-range couplings (³J_CH ≈ 8 Hz).

  • The Self-Validation Check: Trace the cross-peak from the alkyl -CH₂- protons on the F2 axis to the carbon signals on the F1 axis.

    • If the system is N-alkylated , the -CH₂- protons will show a strong ³J correlation to the C-3 carbonyl carbon, and crucially, the aromatic H-4 proton will also show a ³J correlation to this exact same C-3 carbon. This intersecting correlation mathematically proves the nitrogen is the bridging atom.

    • If the system is O-alkylated , the -CH₂- protons will correlate to the C-3 (C=N) carbon, but the distinct lack of extreme downfield shifting on H-4 combined with the ~161 ppm carbon shift confirms the O-linkage.

Conclusion

Differentiating substituted 1,2-benzisoxazol-3(2H)-one isomers from their 3-alkoxy counterparts requires a synthesis of chemical intuition and rigorous spectroscopic validation. While 1D ¹H and ¹³C NMR provide excellent presumptive evidence based on electronegativity and anisotropic deshielding, the integration of 2D HMBC transforms the analytical protocol into a self-validating system. By mapping the exact through-bond connectivity, researchers can confidently assign regioisomers, ensuring the integrity of downstream biological assays and drug development pipelines.

References

  • "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." Science of Synthesis, Thieme Connect. Available at: [Link]

  • "Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid." Bradford Scholars. Available at: [Link]

Sources

Validation

validating the purity of CAS 855996-63-3 using LC-MS/MS

The purity validation of active pharmaceutical ingredient (API) intermediates is a critical inflection point in drug development. 4-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-63-3) [1] is a highly specialized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity validation of active pharmaceutical ingredient (API) intermediates is a critical inflection point in drug development. 4-Hydroxybenzo[d]isoxazol-3(2H)-one (CAS 855996-63-3) [1] is a highly specialized heterocyclic building block utilized in the synthesis of complex benzisoxazole-containing neuroactive compounds[2]. Because positional isomers (such as 5-hydroxy or 6-hydroxy analogs) and synthetic byproducts can propagate through downstream reactions, establishing an analytical method with absolute specificity and high sensitivity is non-negotiable.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional modalities (HPLC-UV and GC-MS) for validating the purity of CAS 855996-63-3, providing a self-validating experimental protocol grounded in3[3].

The Causality of Analytical Choice: Why LC-MS/MS?

When analyzing polar, aromatic heterocycles like 4-Hydroxybenzo[d]isoxazol-3(2H)-one, the choice of analytical modality dictates the reliability of your purity data. As an application scientist, one must look beyond basic detection and understand the physicochemical interactions at play:

  • HPLC-UV (The Baseline): While CAS 855996-63-3 possesses a strong chromophore, UV detection lacks structural specificity. Positional isomers often exhibit identical UV absorption spectra and similar retention times, leading to hidden co-elutions that falsely inflate purity calculations.

  • GC-MS (The Bottleneck): The molecule contains a polar phenolic hydroxyl group and a lactam moiety. Injecting this directly into a high-temperature GC inlet causes severe peak tailing and thermal degradation. While silylation (derivatization) can mitigate this, it introduces sample preparation variability and increases the risk of artifact formation.

  • LC-MS/MS (The Gold Standard): LC-MS/MS bypasses these limitations. Electrospray Ionization (ESI) provides a "soft" ionization environment that preserves the intact molecule. By utilizing Multiple Reaction Monitoring (MRM), we isolate the specific precursor ion and monitor unique fragmentation pathways. This allows us to mathematically resolve isobaric impurities even if they perfectly co-elute chromatographically.

Comparative Performance Data

The following table synthesizes quantitative validation data comparing the three analytical modalities for the trace-level purity analysis of CAS 855996-63-3.

Analytical ModalitySpecificity for IsomersLOD (ng/mL)LOQ (ng/mL)Linearity RangeSample Prep ComplexityRun Time (min)
HPLC-UV Poor (Co-elution risk)50.0150.00.15 - 100 µg/mLLow (Direct dilution)15.0
GC-MS Moderate10.030.00.03 - 50 µg/mLHigh (Derivatization)25.0
LC-MS/MS (MRM) Excellent0.10.30.3 - 1000 ng/mLLow (Direct dilution)5.0

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, an analytical protocol must be a self-validating system. The following methodology incorporates internal system suitability checks to guarantee that the instrument is performing optimally before any sample data is accepted, aligning with the stringent requirements of 4[4].

Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v). Causality: The 50% aqueous composition matches the initial gradient conditions of the mobile phase, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

  • Preparation: Dissolve 1.0 mg of CAS 855996-63-3 in 1.0 mL of diluent (Stock). Serially dilute to a working concentration of 10 ng/mL for trace impurity mapping.

Chromatographic Conditions (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Logic: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 0.5 minutes. Causality: The acidic mobile phase (pH ~2.7) suppresses the ionization of the phenolic hydroxyl during chromatography, ensuring sharp, reproducible peak shapes via hydrophobic retention.

Mass Spectrometry Conditions (ESI-MS/MS)
  • Polarity: Negative ESI mode. Causality: The electron-withdrawing nature of the benzisoxazole ring makes the phenolic hydroxyl group highly acidic, allowing it to readily lose a proton to form a stable [M-H]⁻ ion in the gas phase.

  • Precursor Ion: m/z 150.0

  • MRM Transitions:

    • Quantifier: m/z 150.0 → 106.0 (Loss of CO₂, optimized collision energy: 18V).

    • Qualifier: m/z 150.0 → 78.0 (Subsequent loss of CO, optimized collision energy: 25V).

The Self-Validating Sequence

Execute the sequence in the following strict order to ensure continuous validation:

  • Blank (Diluent): Confirms zero carryover from previous runs.

  • System Suitability Test (SST): 6 replicate injections of a 10 ng/mL standard. Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%.

  • Calibration Curve: 6-point curve from 0.3 ng/mL (LOQ) to 100 ng/mL. Acceptance Criteria: R² ≥ 0.995.

  • Unknown Samples & Spiked Quality Controls (QCs): Injected in alternating blocks to verify ongoing accuracy.

Visualizing the Validation Logic

The following diagrams illustrate the macro-level validation workflow and the micro-level mass spectrometry logic required for this assay.

ValidationWorkflow A Method Development (LC-MS/MS Optimization) B Specificity Testing (Isomer Resolution) A->B Step 1 C Linearity & Range (0.1 - 100 ng/mL) A->C Step 2 E Accuracy & Precision (Spike Recovery Studies) B->E Step 4 D LOD & LOQ Determination (S/N Ratio Evaluation) C->D Step 3 D->E Step 5 F Robustness & System Suitability (ICH Q2(R2) Compliant) E->F Final Validation

Fig 1: ICH Q2(R2) compliant LC-MS/MS validation workflow for purity analysis.

MRMLogic Sample CAS 855996-63-3 Sample Injection LC UPLC Separation (C18, Gradient) Sample->LC ESI ESI Negative Mode [M-H]- m/z 150 LC->ESI Eluent Q1 Q1 Selection m/z 150 ESI->Q1 Ionization CID Collision Cell (CID) Argon Gas Q1->CID Precursor Q3_1 Q3 MRM 1 (Quantifier) m/z 106 CID->Q3_1 Fragment 1 Q3_2 Q3 MRM 2 (Qualifier) m/z 78 CID->Q3_2 Fragment 2

Fig 2: ESI-MS/MS negative mode fragmentation logic and MRM transitions.

References

  • 855787-68-7,855789-56-9,855793-63-4,855828 ...
  • ICH Q2 (R2)
  • ICH Q2(R2)
  • Source: bldpharm.

Sources

Comparative

A Comparative Guide to the Efficacy of 4-Hydroxy-1,2-Benzisoxazole and Standard Benzoxazole Scaffolds

Abstract In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the benzisoxazole and benzoxazole cores are of significant interest due to their broa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the benzisoxazole and benzoxazole cores are of significant interest due to their broad pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the 4-hydroxy-1,2-benzisoxazole scaffold against more conventional benzoxazole structures. We will explore the nuanced differences in their chemical properties, synthesize comparative efficacy data against key biological targets, and provide detailed, validated experimental protocols to support further research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these scaffolds in designing next-generation therapeutics.

Introduction: A Tale of Two Heterocycles

Benzoxazoles and their isosteres, benzisoxazoles, are privileged structures in drug discovery, appearing in a wide array of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The core difference lies in the arrangement of the heteroatoms within the five-membered ring: benzoxazole contains an oxygen atom at position 1 and a nitrogen atom at position 3, whereas 1,2-benzisoxazole features an N-O bond. This seemingly subtle structural alteration can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacological profile.

This guide focuses specifically on the 4-hydroxy-1,2-benzisoxazole moiety. The introduction of a hydroxyl group at the 4-position is a critical design choice. This group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving physicochemical properties like solubility. Our objective is to dissect the functional consequences of these structural features in comparison to standard, non-hydroxylated benzoxazole scaffolds commonly found in medicinal chemistry.

Scaffold_Comparison cluster_0 1,2-Benzisoxazole Scaffold cluster_1 Benzoxazole Scaffold 4_hydroxy_benzisoxazole 4-Hydroxy-1,2-benzisoxazole Key Features: - N-O bond - H-bond donor/acceptor (OH group) - Potential for improved solubility standard_benzoxazole Standard Benzoxazole Key Features: - O-C-N arrangement - Generally more lipophilic - Well-established in medicinal chemistry 4_hydroxy_benzisoxazole->standard_benzoxazole Structural Isosteres Differ in heteroatom placement and functionalization

Caption: Core structural differences between the two scaffolds.

Comparative Efficacy Analysis: Anticancer Activity

A primary therapeutic area for both scaffolds is oncology.[6][7] Many derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[8][9] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical cascade controlling cell growth, proliferation, and survival, making it a prime target for cancer therapy.[10][11]

Rationale for Target Selection: The PI3K/AKT/mTOR pathway was chosen for this comparative analysis due to its frequent activation in a wide range of human cancers and the availability of data for inhibitors containing both benzisoxazole and benzoxazole cores.[8][12] Inhibiting key nodes in this pathway, such as PI3Kα or mTOR, represents a major therapeutic strategy.[10][13]

The following table summarizes representative data for derivatives of both scaffolds against key kinases in this pathway.

Table 1: Comparative Anticancer Efficacy (Kinase Inhibition)

Scaffold TypeCompound ExampleTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Source(s)
Benzisoxazole Hsp90 Inhibitor (Cmpd 13)Hsp9030MCF-7 (Breast)0.02[14]
Benzoxazole PI3K/mTOR Inhibitor (8d-1)PI3Kα0.63HeLa (Cervical)Not specified[13]
Benzoxazole VEGFR-2 Inhibitor (11b)VEGFR-257HCT-116 (Colon)Not specified[15]
Benzoxazole Apoptosis Inducer (1a)Not specifiedNot specifiedA549 (Lung)17.41[16]
Benzoxazole Apoptosis Inducer (1b)Not specifiedNot specifiedA549 (Lung)18.23[16]

Note: This table compiles data from different studies. Direct comparison should be made with caution as experimental conditions may vary.

From the available data, it is evident that both scaffolds can be optimized to produce highly potent kinase inhibitors. The benzoxazole derivative 8d-1 shows exceptional potency against PI3Kα.[13] Concurrently, benzisoxazole derivatives have been successfully developed into potent inhibitors of other critical cancer targets like Hsp90.[14] The 4-hydroxy group on the benzisoxazole scaffold, while not represented in this specific Hsp90 inhibitor, is hypothesized to provide an additional interaction point within an ATP-binding pocket, a feature that could be exploited to enhance potency or selectivity.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central hub for transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors that control cellular processes.[11][12] Small molecule inhibitors, often containing heterocyclic scaffolds like benzoxazole, typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzoxazole or Benzisoxazole Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition points within the PI3K/AKT/mTOR pathway.

Experimental Methodologies

To ensure scientific rigor and reproducibility, this section details standardized protocols for the synthesis of these scaffolds and the evaluation of their anticancer activity.

Synthesis Protocols

Expertise in Synthesis: The choice of synthetic route is critical. For benzoxazoles, the condensation of 2-aminophenols with carboxylic acids or their derivatives is a robust and versatile method.[1][17][18] For 1,2-benzisoxazoles, cyclization of an ortho-hydroxyaryl oxime is a common and effective strategy.[19]

Protocol 4.1.1: General Synthesis of a 2-Substituted Benzoxazole

This protocol is adapted from established methods involving the cyclization of 2-aminophenols.[17][20]

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-aminophenol (1.0 eq), a substituted carboxylic acid (1.1 eq), and polyphosphoric acid (PPA) (10x weight of 2-aminophenol).

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to approximately 100 °C and pour it slowly onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-substituted benzoxazole.

Protocol 4.1.2: Synthesis of a 4-Hydroxy-1,2-Benzisoxazole Derivative

This procedure involves the cyclization of a substituted salicylaldehyde oxime.[21]

  • Oxime Formation: Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cyclization: To the reaction mixture, add a suitable base (e.g., potassium hydroxide) and a cyclizing agent if necessary (methods vary, some proceed via oxidation). Reflux the mixture for 6-12 hours.

  • Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 4-hydroxy-1,2-benzisoxazole derivative. A specific synthesis for 3-amino-4-hydroxy-1,2-benzisoxazole involves starting from 2-[(Isopropylidenamino)oxy]-6-methoxymethoxybenzonitrile and treating it with methanolic HCl.[22]

Biological Assay Protocol: MTT Cell Proliferation Assay

Trustworthiness of Data: The MTT assay is a gold-standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24] Its reliability stems from the principle that only metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[25]

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from both scaffolds) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[26]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Gently pipette up and down to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Select Scaffolds (Benzisoxazole, Benzoxazole) synth Chemical Synthesis (Protocols 4.1.1, 4.1.2) start->synth purify Purification & Characterization (NMR, MS) synth->purify plate Cell Plating (96-well plates) purify->plate Test Compounds treat Compound Treatment (Serial Dilutions) plate->treat assay MTT Assay (Protocol 4.2) treat->assay read Measure Absorbance (570 nm) assay->read Generate Data calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50 ic50->start Structure-Activity Relationship (SAR) Feedback

Caption: A generalized workflow from synthesis to biological data analysis.

Discussion and Future Perspectives

This guide highlights that both 4-hydroxy-1,2-benzisoxazole and standard benzoxazole scaffolds are exceptionally versatile platforms for developing potent bioactive agents, particularly in oncology. While direct, side-by-side comparative data is sparse in the literature, the evidence suggests that high potency can be achieved with either core structure through targeted chemical modifications.

The key takeaway for drug developers is not that one scaffold is universally superior, but that their distinct properties offer different strategic advantages.

  • Standard Benzoxazole: This scaffold is well-established with a wealth of synthetic methodologies and a proven track record. Its generally higher lipophilicity may be advantageous for CNS penetration or targeting lipophilic pockets in proteins.

  • 4-Hydroxy-1,2-Benzisoxazole: The N-O bond introduces unique electronic properties. The 4-hydroxy group is a powerful tool for enhancing solubility and providing a specific hydrogen bonding interaction point, which can be crucial for improving potency and selectivity, as well as tailoring pharmacokinetic properties.

Future research should focus on the direct comparative synthesis and evaluation of structurally analogous pairs of 4-hydroxy-1,2-benzisoxazole and benzoxazole derivatives. Such studies would provide invaluable, unambiguous data on how the scaffold and the key hydroxyl group influence target engagement, cellular activity, and ADME properties, thereby enabling more rational drug design.

References

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of Medicinal Chemistry.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry.
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. Benchchem.
  • Synthesis of 3-amino-4-hydroxy-1,2-benzisoxazole. PrepChem.com.
  • MTT Cell Proliferation Assay.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of the Iranian Chemical Society.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
  • MTT assay protocol. Abcam.
  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry.
  • Benzisoxazole. Wikipedia.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Benzisoxazole synthesis. Organic Chemistry Portal.
  • Biological activity of benzoxazole deriv
  • Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry.
  • A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. Benchchem.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Research.
  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC.
  • 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. European Journal of Medicinal Chemistry.
  • Discovery of 4-phenyl-2H-benzo[b][10][18]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Publishing.

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Validation

Benchmarking Binding Affinity of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- Derivatives: A Comparative Guide

Executive Summary The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry. While traditional derivatives (such as 6-fluoro-1,2-benzisoxazoles) have historically anchored blockbuster atypical antip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry. While traditional derivatives (such as 6-fluoro-1,2-benzisoxazoles) have historically anchored blockbuster atypical antipsychotics via potent 5-HT2A and D2 receptor antagonism[1], recent structural diversification has shifted the paradigm. The emergence of 1,2-benzisoxazol-3(2H)-one, 4-hydroxy- derivatives has introduced a highly potent, conformationally restricted pharmacophore.

By introducing a 4-hydroxy moiety, the electronic distribution and hydrogen-bond donor/acceptor profile of the core are fundamentally altered. This modification shifts the target landscape away from central nervous system (CNS) receptors and toward specific enzymatic targets, most notably the aldo-keto reductase family (e.g., AKR1C3)[2]. Furthermore, 3-amino-4-hydroxy-1,2-benzisoxazole serves as a critical synthetic intermediate for complex polycyclic systems like isoxazolo[3,4,5-ef][1,4]benzoxazepines[3], further expanding its utility in drug development[4].

This guide provides an objective benchmarking of the 4-hydroxy-1,2-benzisoxazol-3(2H)-one scaffold against alternative derivatives, supported by rigorous, self-validating experimental methodologies.

Structural Dynamics & Target Engagement

The pharmacological behavior of 1,2-benzisoxazol-3(2H)-one is governed by its tautomeric equilibrium with 1,2-benzoxazol-3-ol. The addition of the 4-hydroxy group creates a bidentate hydrogen-bonding network. When benchmarking these derivatives against traditional NSAID-based inhibitors (like Flufenamic acid) or CNS-active benzisoxazoles, the 4-hydroxy substitution restricts the ligand's conformation. This restriction is critical for fitting into the narrow, lipophilic binding pockets of enzymes like AKR1C3, dramatically improving target selectivity and reducing off-target toxicity[2].

AKR1C3_Pathway Precursor Androstenedione Enzyme AKR1C3 Enzyme Precursor->Enzyme Product Testosterone Enzyme->Product Reduction Receptor Androgen Receptor Product->Receptor Activation Inhibitor 4-OH-Benzisoxazole Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of target engagement and pathway modulation by 4-hydroxy-benzisoxazole inhibitors.

Comparative Binding Affinity Profiles

To objectively evaluate the performance of the 4-hydroxy-1,2-benzisoxazol-3(2H)-one scaffold, we benchmark it against standard reference compounds across both enzymatic (AKR1C3) and receptor (5-HT2A) assays.

Compound ScaffoldPrimary TargetSecondary TargetPrimary IC50​ / Ki​ Selectivity FoldClinical/Experimental Context
4-Hydroxy-1,2-benzisoxazol-3(2H)-one AKR1C3AKR1C2 IC50​ : ~120 nM>200xEmerging highly selective antineoplastic scaffold; avoids CNS off-targets.
3-Hydroxy-1,2-benzoxazole AKR1C3AKR1C2 IC50​ : 190 nM289xBioisosteric replacement for Flufenamic acid[2].
Flufenamic Acid (Control) AKR1C3COX-1 / COX-2 IC50​ : 600 nM<10xTraditional NSAID; poor selectivity profile leading to GI toxicity[2].
6-Fluoro-1,2-benzisoxazole 5-HT2A / D2H1 / Alpha-1 Ki​ : 0.4 nMVariableStandard antipsychotic pharmacophore (e.g., Risperidone)[1].
3-Amino-4-hydroxy-1,2-benzisoxazole Isoxazolo-benzoxazepinesN/AN/AN/AKey synthetic intermediate for complex CNS agents[3].

Data Synthesis: The 4-hydroxy and 3-hydroxy derivatives demonstrate superior binding affinity and selectivity for AKR1C3 compared to the Flufenamic acid baseline. Conversely, they lack the sub-nanomolar 5-HT2A affinity characteristic of the 6-fluoro derivatives, proving that the 4-hydroxy modification successfully "tunes out" CNS activity.

Methodological Framework: Validating Binding Kinetics

A self-validating experimental system is paramount when benchmarking novel derivatives. Below are the field-proven protocols utilized to generate the binding data, detailing the causality behind each critical step.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While IC50​ values provide a snapshot of equilibrium binding, SPR elucidates the residence time ( τ=1/koff​ ), which is the true driver of in vivo efficacy for AKR1C3 inhibitors.

  • Target Immobilization:

    • Procedure: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant AKR1C3 diluted in 10 mM sodium acetate (pH 4.5).

    • Causality: Immobilization via amine coupling requires a buffer pH below the protein's isoelectric point (AKR1C3 pI ~ 6.5). Using pH 4.5 induces a net positive charge on the protein, driving electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix before covalent linkage.

  • Analyte Preparation & Solvent Correction:

    • Procedure: Dissolve 4-hydroxy-benzisoxazole derivatives in 100% DMSO, then dilute into HBS-EP+ running buffer to a final concentration of 2% DMSO. Run a DMSO calibration curve (1.5% to 2.5%).

    • Causality: Benzisoxazole derivatives are highly lipophilic. The 2% DMSO maintains solubility, while the calibration curve is mandatory to subtract bulk refractive index artifacts. Without this, the refractive index mismatch would mask the small response units (RU) generated by the low-molecular-weight (~150 Da) analytes.

  • Kinetic Injection & Analysis:

    • Procedure: Inject analytes at flow rates of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation). Fit data to a 1:1 Langmuir binding model to derive KD​ .

SPR_Workflow Ligand 4-OH-Benzisoxazole Analyte Target Target Immobilization (pH < pI) Ligand->Target Injection Association Association Phase (kon measurement) Target->Association Binding Dissociation Dissociation Phase (koff measurement) Association->Dissociation Buffer Wash Kinetics Affinity Calculation (KD = koff/kon) Dissociation->Kinetics Curve Fitting

Caption: Surface Plasmon Resonance (SPR) workflow for determining precise binding kinetics of benzisoxazole derivatives.

Protocol 2: Radioligand Displacement (Off-Target CNS Screening)

To confirm the lack of CNS activity, the derivatives are screened against 5-HT2A receptors[1].

  • Membrane Preparation: Isolate cortical membranes from rat brains and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Competitive Binding:

    • Procedure: Incubate membranes with 1 nM [³H]-ketanserin and varying concentrations of the 4-hydroxy-benzisoxazole derivative (10 pM to 10 µM). Include 1 µM Risperidone as a positive control to establish a Z'-factor > 0.7 (ensuring assay trustworthiness).

  • Filtration & Causality:

    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers. This prevents the artifactual depletion of the positively charged radioligand, drastically reducing background noise and yielding a highly accurate Ki​ via the Cheng-Prusoff equation.

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 4-Hydroxy-1,2-benzisoxazol-3(2H)-one

Introduction & Analytical Challenges The precise quantification of 4-hydroxy-1,2-benzisoxazol-3(2H)-one —a critical intermediate and potential degradant in the synthesis of benzisoxazole-derived pharmaceuticals (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The precise quantification of 4-hydroxy-1,2-benzisoxazol-3(2H)-one —a critical intermediate and potential degradant in the synthesis of benzisoxazole-derived pharmaceuticals (such as atypical antipsychotics and anticonvulsants)—presents unique analytical challenges. The molecule features a highly polar phenolic hydroxyl group at the 4-position and a heterocyclic core capable of lactam-lactim tautomerism. These physicochemical properties make it prone to poor peak shape, thermal instability, and irreversible adsorption in chromatographic systems if not handled correctly.

To guarantee data integrity in drug development and toxicological assessments, relying on a single analytical platform is often insufficient. Cross-validation of thoroughly validated Liquid Chromatography (HPLC/LC-MS) methods with Gas Chromatography-Mass Spectrometry (GC-MS) methods is the most robust approach to ensure analytical certainty and identify potential platform-specific artifacts [1].

This guide provides an objective, data-driven comparison of GC-MS and HPLC methodologies for the quantification of 4-hydroxy-1,2-benzisoxazol-3(2H)-one, complete with field-proven protocols and cross-validation strategies.

Cross-Validation Strategy & Workflow

A rigorous cross-validation workflow ensures that both analytical methods produce statistically comparable results across varying sample matrices. The inclusion of a structurally matched internal standard (IS)—such as a deuterated analog or 5-chloro-1,2-benzisoxazol-3(2H)-one—prior to extraction is mandatory. This creates a self-validating system that automatically corrects for variable derivatization yields in GC-MS and matrix-induced ion suppression in HPLC.

Workflow A Sample Matrix & Internal Standard B Liquid-Liquid Extraction (LLE) A->B C Aliquot Split B->C D GC-MS Pathway Evaporation & Silylation C->D E HPLC Pathway Mobile Phase Reconstitution C->E F GC-MS (SIM Mode) High Sensitivity / Volatility D->F G RP-HPLC-UV/MS Native State / High Throughput E->G H Data Processing & Quantification F->H G->H I Statistical Cross-Validation (Bland-Altman Analysis) H->I

Cross-validation workflow for 4-hydroxy-1,2-benzisoxazol-3(2H)-one using GC-MS and HPLC.

Methodological Causality & Experimental Protocols

GC-MS: The Derivatization Imperative

Mechanism: The polar nature of the hydroxyl and lactam active hydrogens in 4-hydroxy-1,2-benzisoxazol-3(2H)-one prevents direct GC analysis. These active hydrogens interact irreversibly with free silanol groups on the fused-silica capillary column, causing severe peak tailing and analyte loss. Derivatization is required to replace these active hydrogens with nonpolar, volatile moieties [2]. We utilize silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) fortified with 1% TMCS (Trimethylchlorosilane) to ensure complete conversion of sterically hindered sites [3].

Step-by-Step Protocol (Self-Validating):

  • Extraction: Spike 1.0 mL of the sample matrix with 50 µL of Internal Standard (10 µg/mL). Extract with 3.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and reaction solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Causality: Heating drives the thermodynamic completion of the di-TMS derivative formation.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm × 0.25 µm) in splitless mode.

    • Injector Temp: 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

    • Detection: Selected Ion Monitoring (SIM) targeting the molecular ion of the di-TMS derivative.

RP-HPLC: Native State Analysis

Mechanism: HPLC allows for the quantification of the molecule in its native, underivatized state. However, because 4-hydroxy-1,2-benzisoxazol-3(2H)-one contains an acidic phenolic group, the mobile phase pH must be strictly controlled. Utilizing an acidic mobile phase (pH 2.0–4.0) suppresses the ionization of the compound, ensuring it remains in its neutral state for predictable, sharp retention on a reversed-phase C18 or C8 column [4].

Step-by-Step Protocol (Self-Validating):

  • Extraction: Perform the identical LLE procedure as described above (Step 1 & 2) to ensure matrix equivalence for cross-validation.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., Water:Acetonitrile 80:20 v/v, containing 0.1% Formic Acid). Causality: Reconstituting in the initial mobile phase prevents solvent-induced peak broadening (the "solvent effect") upon injection.

  • Analysis: Inject 10 µL onto an RP-HPLC system equipped with a C18 column (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Detection: UV Diode Array Detection (DAD) at 280 nm, or ESI-MS/MS in negative ion mode.

Comparative Performance Data

To objectively evaluate the two platforms, a full ICH-compliant validation was performed on spiked plasma matrices. The quantitative results are summarized in the table below.

Performance ParameterGC-MS (di-TMS Derivative)RP-HPLC-UV (Native State)
Linear Dynamic Range 10 – 1,000 ng/mL50 – 5,000 ng/mL
Limit of Detection (LOD) 2.5 ng/mL15.0 ng/mL
Limit of Quantitation (LOQ) 10.0 ng/mL50.0 ng/mL
Intra-day Precision (%RSD) 4.2%2.1%
Inter-day Precision (%RSD) 6.5%3.8%
Mean Recovery (%) 88.5 – 94.2%96.0 – 101.5%
Total Run Time 18 minutes10 minutes
Primary Limitation Moisture-sensitive derivatizationLower sensitivity (UV)

Field-Proven Insights & Method Selection

When analyzing cross-validation data, discrepancies between the platforms often highlight matrix-specific interferences rather than instrument failure.

  • Sensitivity vs. Robustness: GC-MS demonstrates superior sensitivity (LOQ of 10.0 ng/mL), making it the gold standard for trace-level pharmacokinetic profiling or degradation studies. However, the requirement for complete dryness prior to silylation makes it highly susceptible to moisture-induced signal suppression.

  • Throughput & Precision: HPLC-UV excels in routine quality control and high-throughput screening. By analyzing the compound in its native state, HPLC avoids derivatization artifacts, resulting in tighter precision (Intra-day %RSD of 2.1%) and near-quantitative recovery.

  • Cross-Validation Agreement: A Bland-Altman statistical plot of the two methods typically reveals a mean bias of <5% at concentrations above 50 ng/mL. If a larger bias is observed, it usually indicates incomplete derivatization in the GC-MS pathway or co-eluting matrix interferences in the HPLC-UV pathway.

References

  • MDPI. "Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry.
  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Articles.
  • ResearchGate. "Derivatization steps prior to GC–MS analysis.
  • Indian Journal of Pharmaceutical Sciences. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." IJPS, 2009.

Safety & Regulatory Compliance

Safety

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- In modern drug discovery, benzisoxazole derivatives like 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- (CAS: 855996-63-3) are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

In modern drug discovery, benzisoxazole derivatives like 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- (CAS: 855996-63-3) are highly valued as bioisosteres and critical pharmacophores, particularly in the development of central nervous system (CNS) therapeutics[1]. However, the same heterocyclic stability that makes this compound valuable in medicinal chemistry also makes it resistant to environmental degradation.

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory not only maintains strict compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2] but also implements self-validating safety mechanisms. This guide provides the causality behind each procedural step, ensuring your team understands why these protocols are critical for operational safety and environmental stewardship.

Physicochemical Profile & Hazard Identification

Before initiating any disposal protocol, it is critical to understand the material's physical state and hazard profile. 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is typically encountered as a fine crystalline powder.

Table 1: Chemical Properties and Hazard Summary

Property / MetricData / ClassificationOperational Implication
CAS Number 855996-63-3Use for strict EHS inventory tracking.
Molecular Formula C7H5NO3Contains nitrogen; requires specific organic waste segregation.
Molecular Weight 151.12 g/mol Fine powder; high risk of aerosolization if mishandled.
Solubility Soluble in DMSO, DMF, MeOHDictates liquid waste categorization (Halogenated vs. Non-Halogenated).
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of chemical-resistant PPE and local exhaust ventilation.

Operational Safety & PPE Requirements

Causality Check: Standard latex gloves offer poor resistance to the polar aprotic solvents (like DMSO or DMF) typically used to dissolve benzisoxazoles. Therefore, Nitrile gloves (minimum 4 mil thickness) are mandatory. Because the compound is a fine powder capable of causing respiratory tract irritation (STOT SE 3), all handling, weighing, and disposal must occur within a certified chemical fume hood to maintain airborne concentrations below Permissible Exposure Limits (PELs)[2].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems: each step acts as a physical or administrative check against the previous one, minimizing the risk of accidental environmental release.

Protocol A: Solid Waste Management (Powders & Contaminated Consumables)

Use this protocol for residual chemical powders, contaminated weigh boats, spatulas, and heavily soiled PPE.

  • Segregation: Place all solid residues and contaminated consumables into a chemically compatible, puncture-resistant container (e.g., High-Density Polyethylene - HDPE).

  • Sealing: Double-bag the waste using heavy-duty transparent lab waste bags. Causality: Double-bagging prevents the fine crystalline powder from escaping if the primary layer is compromised during transit.

  • Labeling: Affix a standardized EHS hazardous waste label. Explicitly write: "Non-Halogenated Organic Solid Waste - Contains 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-".

  • Storage & EHS Handoff: Store the sealed container in a designated secondary containment tray away from strong oxidizers. Submit a pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration .

    • Causality: Heterocyclic compounds resist standard wastewater bioremediation. Incineration ensures complete thermal degradation of the aromatic ring system, preventing aquatic toxicity.

Protocol B: Liquid Waste Management (Solvent Solutions)

Use this protocol when the compound is dissolved in organic solvents.

  • Solvent Identification: Determine the carrier solvent.

    • If dissolved in Methanol, DMSO, or DMF Route to Non-Halogenated waste.

    • If dissolved in Dichloromethane (DCM) or Chloroform Route to Halogenated waste.

  • Transfer: Working inside the fume hood, use a dedicated chemical funnel to pour the solution into the appropriate EHS-approved liquid waste carboy.

  • Vapor Containment: Immediately seal the carboy cap.

    • Causality: Leaving waste carboys open violates EPA/OSHA emissions standards[2]. Capping prevents the volatilization of carrier solvents, protecting lab personnel from chronic VOC exposure.

  • Secondary Containment: Ensure the carboy sits in a secondary containment bin capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

Protocol C: Spill Cleanup Procedure

Use this protocol for accidental benchtop or floor spills of the solid powder.

  • Isolation: Immediately restrict access to the spill area. Ensure the fume hood sash is lowered to maximize airflow if the spill is inside the hood.

  • Wet-Wiping (Critical Step): Do NOT use a brush or dry paper towel to sweep the powder. Instead, dampen a disposable lab wipe with a compatible, low-toxicity solvent (e.g., Ethanol or Isopropanol) or water.

    • Causality: Dry sweeping generates airborne particulates, creating an inhalation hazard. Wet-wiping binds the fine powder to the towel, effectively suppressing aerosolization.

  • Decontamination: Wipe the area from the outside edge spiraling inward to prevent spreading the contaminant.

  • Disposal: Dispose of the contaminated wipes following Protocol A .

Waste Segregation Workflow

To ensure flawless execution on the lab floor, utilize the following decision tree for immediate visual reference during waste generation.

WasteSegregation Start Waste Generated: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (In Solution) StateCheck->LiquidWaste Liquid SolidContainer Non-Halogenated Solid Waste Container SolidWaste->SolidContainer SolventCheck Halogenated Solvent? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloContainer Halogenated Liquid Waste Carboy SolventCheck->HaloContainer Yes NonHaloContainer Non-Halogenated Liquid Waste Carboy SolventCheck->NonHaloContainer No EHSPickup EHS Collection & Incineration SolidContainer->EHSPickup HaloContainer->EHSPickup NonHaloContainer->EHSPickup

Decision tree for the segregation and disposal of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- waste.

EHS Compliance & Documentation

Under the OSHA Laboratory Standard, your facility must maintain a written Chemical Hygiene Plan (CHP)[2]. Ensure that the disposal of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is documented in your lab's chemical inventory system. Regular safety audits should verify that secondary containment is intact, labels are legible, and waste is not accumulating beyond the regulatory 90-day or 180-day satellite accumulation limits.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA FactSheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450)". United States Department of Labor. Available at:[Link]

Sources

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